Product packaging for Cyclopentanone-d8(Cat. No.:CAS No. 4477-17-2)

Cyclopentanone-d8

Cat. No.: B1456821
CAS No.: 4477-17-2
M. Wt: 92.17 g/mol
InChI Key: BGTOWKSIORTVQH-SVYQBANQSA-N
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Description

Cyclopentanone-d8 is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 92.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1456821 Cyclopentanone-d8 CAS No. 4477-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOWKSIORTVQH-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical properties of Cyclopentanone-d8?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Cyclopentanone-d8

This technical guide provides a comprehensive overview of the physical properties of this compound (C₅D₈O), a deuterated isotopologue of cyclopentanone.[1] Intended for researchers, scientists, and professionals in drug development, this document details key physical data, outlines typical experimental methodologies for their determination, and illustrates the relationships between properties and analytical techniques. The complete replacement of hydrogen with deuterium atoms makes this compound an invaluable tool in mechanistic studies, kinetic isotope effect investigations, and as a standard in various spectroscopic analyses.[1]

Physical and Chemical Properties

This compound is a stable, colorless liquid at room temperature.[2][3][4] Its fundamental properties are primarily influenced by the mass difference between deuterium and protium, which subtly alters its physical characteristics compared to its non-deuterated counterpart.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₅D₈O[2][3][]
Molecular Weight 92.17 g/mol [1][2][][6]
CAS Number 4477-17-2[2][][7]
Appearance Colorless Liquid[3]
Density 1.0 ± 0.1 g/cm³[7]
Boiling Point 130.5 ± 8.0 °C at 760 mmHg[7]
Isotopic Purity ≥98 atom % D[2][][8]
IUPAC Name 2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one[][6][8]
Synonyms Ketocyclopentane-d8, Adipic Ketone-d8[2][3]
Storage Store at room temperature[2][4]

Experimental Protocols

While specific experimental protocols from manufacturers are proprietary, the determination of the physical properties listed above follows well-established analytical chemistry techniques.

Determination of Isotopic Purity (Mass Spectrometry)

Mass Spectrometry (MS) is the primary method for quantifying the degree of deuteration and confirming the isotopic purity of this compound.[1]

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization : The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting molecular ions is measured.

  • Data Interpretation : The spectrum is analyzed to determine the relative abundance of the fully deuterated molecule (m/z = 92.17) compared to partially deuterated or non-deuterated species. The isotopic enrichment is calculated from this distribution.

Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the positions of the deuterium atoms and the overall structure of the molecule.

  • ¹H NMR (Proton NMR) : In a highly deuterated compound like this compound, the ¹H NMR spectrum should show a near-complete absence of signals.[1] Any minor residual signals would indicate incomplete deuteration.

  • ²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing information about the chemical environment of the deuterium atoms, thus confirming their placement on the cyclopentanone ring.

  • ¹³C NMR (Carbon-13 NMR) : The ¹³C spectrum is also affected by deuteration. Carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially different chemical shifts compared to the non-deuterated analog.

Determination of Boiling Point

The boiling point is determined using a distillation method or a micro-boiling point apparatus.

  • Apparatus Setup : The sample is placed in a small boiling flask connected to a condenser and a thermometer.

  • Heating : The sample is heated gently.

  • Measurement : The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a given atmospheric pressure, typically characterized by a stable temperature reading during vigorous boiling and condensation.

Determination of Density

The density of liquid this compound is measured using a pycnometer or a digital density meter.

  • Weight of Empty Pycnometer : The mass of a clean, dry pycnometer is accurately measured.

  • Weight of Pycnometer with Sample : The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.

  • Volume Determination : The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).

  • Calculation : The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Visualizations

The following diagrams illustrate the relationships between the compound's properties and the methods used for their characterization.

Caption: Relationship between properties and analytical methods.

G cluster_ms Isotopic Purity Analysis cluster_bp Boiling Point Determination sample This compound Sample start->sample ms_ionize 1. Ionization (EI or ESI) sample->ms_ionize bp_heat 1. Gentle Heating sample->bp_heat ms_analyze 2. Mass Analysis (m/z measurement) ms_ionize->ms_analyze ms_result Result: Isotopic Enrichment ms_analyze->ms_result bp_measure 2. Temperature at Equilibrium bp_heat->bp_measure bp_result Result: Boiling Point bp_measure->bp_result

Caption: Workflow for key property determination experiments.

References

Technical Guide to Cyclopentanone-d8: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyclopentanone-d8 (Octadeuterocyclopentanone), a deuterated analog of cyclopentanone. It is a crucial tool in mechanistic organic chemistry, spectroscopic analysis, and various research applications within drug development. Its primary utility lies in its ability to act as a tracer or to alter reaction kinetics through the kinetic isotope effect, offering profound insights into reaction mechanisms.

Chemical Structure and Properties

This compound is a cyclic ketone where all eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is key to its scientific applications while having a minimal impact on its bulk chemical properties.

Chemical Structure:

  • IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one[1]

  • Molecular Formula: C₅D₈O[]

  • SMILES: [2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H][1]

  • InChI Key: BGTOWKSIORTVQH-SVYQBANQSA-N[1][]

The image below depicts the 2D chemical structure of this compound.

this compound Chemical Structure

Figure 1: 2D structure of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, with data for its non-deuterated counterpart, Cyclopentanone, provided for comparison. The primary difference lies in the molecular weight, which directly influences vibrational frequencies and reaction rates.

PropertyThis compoundCyclopentanone (for comparison)
CAS Number 4477-17-2120-92-3
Molecular Formula C₅D₈OC₅H₈O[3]
Molecular Weight 92.17 g/mol []84.12 g/mol [3]
Exact Mass 92.107727 Da[4]84.057515 Da
Isotopic Purity Typically ≥98 atom % D[]Not Applicable
Appearance / Form Colorless Liquid[5]Clear, Colorless Liquid[3]
Density 1.0 ± 0.1 g/cm³ (Predicted)[4]0.95 g/cm³[3]
Boiling Point 130.5 ± 8.0 °C at 760 mmHg (Predicted)[4]130.6 °C[3]
Melting Point Not Available-58.2 °C[3]
Flash Point 30.6 ± 0.0 °C (Predicted)[4]26 °C[3]

Core Applications and Experimental Protocols

This compound is not typically used as a pharmaceutical active ingredient but rather as a research tool to study reaction mechanisms and molecular behavior.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The most significant application of this compound is in determining reaction mechanisms through the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break. If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. By comparing the reaction rate of cyclopentanone (kH) with that of this compound (kD), researchers can elucidate whether the C-H bond cleavage is central to the reaction's slowest step.

This protocol describes a generalized workflow for studying the KIE in a base-catalyzed alpha-bromination of cyclopentanone.

Objective: To determine if the enolization of cyclopentanone, which involves the removal of an alpha-proton, is the rate-determining step of its bromination.

Materials:

  • Cyclopentanone

  • This compound (≥98 atom % D)

  • Acetic Acid (as catalyst)

  • Bromine (Br₂) in a suitable solvent (e.g., CCl₄)

  • UV-Vis Spectrophotometer

  • Quenched-flow apparatus (optional, for fast reactions)

  • Standard volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of Cyclopentanone and this compound of identical molarity (e.g., 0.1 M) in a suitable solvent.

    • Prepare a stock solution of the acid catalyst (e.g., 0.05 M Acetic Acid).

    • Prepare a stock solution of Bromine of a known concentration (e.g., 0.01 M), ensuring the concentration can be accurately measured by UV-Vis spectroscopy (monitoring the disappearance of Br₂ color).

  • Kinetic Run with Cyclopentanone (kH):

    • In a temperature-controlled cuvette holder of the UV-Vis spectrophotometer, mix the cyclopentanone solution with the acid catalyst solution.

    • Initiate the reaction by rapidly adding a known volume of the Bromine solution.

    • Immediately begin recording the absorbance of Bromine at its λmax over time. The rate of disappearance of Bromine corresponds to the rate of the reaction.

    • Continue data collection until the reaction is complete (i.e., the Bromine color has vanished).

  • Kinetic Run with this compound (kD):

    • Thoroughly clean and dry all glassware.

    • Repeat the exact procedure as in Step 2, but substitute the Cyclopentanone solution with the this compound solution of the same concentration.

    • Ensure all conditions (temperature, concentrations, volumes) are identical to the first run.

  • Data Analysis:

    • For both reactions, plot the concentration of Bromine versus time.

    • Determine the initial rate of each reaction from the slope of the initial, linear portion of the curve.

    • The rate constants (kH and kD) are calculated based on the determined reaction order. For a reaction that is first-order in ketone and zero-order in bromine (which is typical for this mechanism), the rate is directly proportional to the rate constant.

    • Calculate the KIE as the ratio: KIE = kH / kD .

Interpretation:

  • A significant KIE value (typically > 2) suggests that the cleavage of the C-H (or C-D) bond at the alpha-position is part of the rate-determining step.

  • A KIE value close to 1 indicates that the C-H bond is not broken in the rate-determining step.

Spectroscopic Analysis

This compound serves as an important reference compound in vibrational spectroscopy (Infrared and Raman) and as a solvent or internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium dramatically alters the vibrational frequencies of C-H bonds, aiding in the precise assignment of spectral peaks corresponding to specific molecular motions.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for a Kinetic Isotope Effect experiment and the conceptual basis of this phenomenon.

KIE_Workflow cluster_0 Parallel Kinetic Experiments cluster_1 Analysis A Reaction with Cyclopentanone (H) C Obtain Rate Data for H-species A->C Monitor Reaction Progress (e.g., Spectroscopy) B Reaction with This compound (D) D Obtain Rate Data for D-species B->D Monitor Reaction Progress (e.g., Spectroscopy) E Calculate Rate Constant kH C->E F Calculate Rate Constant kD D->F G Calculate KIE (kH / kD) E->G F->G H Conclusion on Reaction Mechanism G->H Interpret Result

Caption: Workflow for a Kinetic Isotope Effect (KIE) experiment.

KIE_Concept cluster_0 Reaction Coordinate cluster_1 Zero-Point Energy (ZPE) cluster_2 Observation R Reactants TS Transition State R->TS Activation Energy (Ea) P Products TS->P ZPE_H ZPE of C-H bond ZPE_H->TS Ea (H) ZPE_D ZPE of C-D bond ZPE_D->TS Ea (D) > Ea (H) Conclusion C-D bond is stronger Requires more energy to break Reaction is slower ZPE_D->Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying Cyclopentanone-d8 (C₅D₈O), a crucial deuterated isotopologue of cyclopentanone. This compound serves as an important tool in various scientific disciplines, including mechanistic studies, spectroscopic analysis, and as an internal standard in mass spectrometry-based quantification. This document details established synthetic routes, purification protocols, and methods for assessing isotopic purity, presented with clarity for practical application in a research and development setting.

Synthesis of this compound

There are two principal strategies for the synthesis of this compound: direct hydrogen-deuterium (H/D) exchange on cyclopentanone and a "bottom-up" chemical synthesis from deuterated precursors.

Synthesis via Hydrogen-Deuterium (H/D) Exchange

The most common and direct method for preparing this compound is through the exchange of all eight hydrogen atoms of cyclopentanone with deuterium atoms. This process is typically catalyzed by acids or bases in the presence of a deuterium source, such as deuterium oxide (D₂O).

Mechanism: The exchange reaction proceeds via the formation of enol or enolate intermediates. The α-hydrogens (adjacent to the carbonyl group) are relatively acidic and exchange readily. Achieving complete deuteration at the β-positions often requires more forcing reaction conditions or the use of specific catalysts to facilitate the exchange of the less acidic hydrogens.

Experimental Protocol (General):

  • Reaction Setup: In a sealed reaction vessel, cyclopentanone is dissolved in an excess of deuterium oxide (D₂O).

  • Catalyst Addition: A catalyst, such as a strong base (e.g., sodium deuteroxide, NaOD) or a strong acid (e.g., deuterated sulfuric acid, D₂SO₄), is added to the mixture. Ruthenium-based catalysts have also been shown to be effective for deuterating less activated positions.

  • Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for a prolonged period (e.g., 24-72 hours) to ensure complete exchange. Multiple cycles of exchange may be necessary to achieve high isotopic enrichment.

  • Work-up: After cooling, the reaction mixture is neutralized. The this compound is then extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Logical Relationship for H/D Exchange Synthesis

G cluster_synthesis Synthesis via H/D Exchange Cyclopentanone Cyclopentanone (C5H8O) Reaction H/D Exchange Reaction (Heating, Stirring) Cyclopentanone->Reaction Deuterium_Source Deuterium Source (e.g., D2O) Deuterium_Source->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product G cluster_synthesis "Bottom-Up" Synthesis Deuterated_Adipic_Acid Adipic Acid-d10 Esterification Esterification Deuterated_Adipic_Acid->Esterification Deuterated_Diester Diethyl Adipate-d10 Esterification->Deuterated_Diester Dieckmann_Condensation Dieckmann Condensation Deuterated_Diester->Dieckmann_Condensation Beta_Keto_Ester Deuterated β-Keto Ester Dieckmann_Condensation->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Crude_Product Crude this compound Hydrolysis_Decarboxylation->Crude_Product G cluster_purification Purification of this compound Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (e.g., with Cyclohexane) Crude_Product->Extraction Washing Washing with D2O Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Cyclopentanone-d8: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Cyclopentanone-d8. It covers the common synthetic routes, purification methodologies, and detailed analytical techniques for the characterization of this important deuterated solvent and building block.

Introduction

This compound (C₅D₈O) is the deuterated isotopologue of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This complete deuteration makes it a valuable tool in various scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy as a solvent, in mass spectrometry as an internal standard, and in mechanistic studies of chemical reactions. The utility of this compound is directly dependent on its isotopic enrichment and chemical purity. This guide details the methods to produce and verify high-purity this compound.

Isotopic Enrichment and Purity Data

The isotopic enrichment of commercially available this compound is typically high, often exceeding 98 atom percent deuterium. The chemical purity is also generally high, though it can be affected by the synthesis and purification methods employed.

ParameterTypical SpecificationAnalytical Method(s)
Isotopic Enrichment ≥ 98 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Chemical Purity ≥ 99%Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy
Molecular Weight 92.17 g/mol Mass Spectrometry
CAS Number 4477-17-2-

Synthesis and Isotopic Enrichment

The most common method for the preparation of this compound is through the direct deuteration of cyclopentanone via a base- or acid-catalyzed hydrogen-deuterium exchange reaction. This process involves the exchange of the enolizable protons of cyclopentanone with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Base-Catalyzed Deuterium Exchange

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Cyclopentanone

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone and a 10-fold molar excess of deuterium oxide.

  • Add a catalytic amount of sodium deuteroxide solution in D₂O (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Extract the deuterated cyclopentanone with dichloromethane.

  • Separate the organic layer and wash it with a small amount of D₂O.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • The crude this compound can then be purified by fractional distillation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Cyclopentanone & D₂O reagents Add NaOD catalyst start->reagents reflux Reflux (24-48h) reagents->reflux cool Cool to RT reflux->cool extract Extract with CH₂Cl₂ cool->extract wash Wash with D₂O extract->wash dry Dry (MgSO₄) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Purification

Fractional distillation is the most effective method for purifying this compound from any remaining protiated species, solvent, and other impurities.

Experimental Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect the initial fraction, which may contain lower-boiling impurities.

  • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 130-131 °C at atmospheric pressure).

  • Collect the purified this compound in a clean, dry receiving flask.

  • Stop the distillation before the distilling flask runs dry.

Purification_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process flask Crude Product in Flask column Attach Fractionating Column flask->column head Attach Distillation Head column->head condenser Attach Condenser head->condenser receiver Attach Receiving Flask condenser->receiver heat Gentle Heating fraction1 Discard First Fraction (Impurities) heat->fraction1 fraction2 Collect Main Fraction at Constant BP fraction1->fraction2 stop Stop Distillation fraction2->stop

Caption: Workflow for the purification of this compound.

Purity and Isotopic Enrichment Analysis

A combination of NMR spectroscopy and GC-MS is typically used to determine the chemical purity and isotopic enrichment of this compound.

Experimental Protocol: NMR Spectroscopy

Instrument:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable NMR solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃).

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum. The presence of any residual proton signals will indicate incomplete deuteration.

  • The isotopic enrichment can be estimated by integrating the residual proton signals relative to an internal standard of known concentration.

²H (Deuterium) NMR Analysis:

  • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule, confirming the presence of deuteration at the expected positions.

¹³C NMR Analysis:

  • Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split into multiplets due to coupling with deuterium. The pattern of this splitting can provide information about the number of deuterium atoms attached to each carbon.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrument:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-150.

Data Analysis:

  • Chemical Purity: The chemical purity is determined from the gas chromatogram by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

  • Isotopic Enrichment: The mass spectrum of the main peak is analyzed to determine the isotopic distribution. The molecular ion (M⁺) for fully deuterated this compound is at m/z 92. The presence of ions at lower m/z values (e.g., m/z 91 for C₅D₇HO⁺, m/z 90 for C₅D₆H₂O⁺, etc.) indicates the presence of incompletely deuterated species. The isotopic enrichment is calculated from the relative intensities of these ions.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_results Results sample Purified this compound nmr_prep Dissolve in NMR Solvent sample->nmr_prep gcms_prep Dilute for GC-MS sample->gcms_prep nmr NMR Spectroscopy (¹H, ²H, ¹³C) nmr_prep->nmr gcms GC-MS gcms_prep->gcms nmr_data Analyze NMR Spectra - Residual Protons - Deuterium Signals - ¹³C Splitting nmr->nmr_data gcms_data Analyze GC-MS Data - Chromatogram (Purity) - Mass Spectrum (Isotopic Distribution) gcms->gcms_data enrichment Determine Isotopic Enrichment nmr_data->enrichment gcms_data->enrichment purity Determine Chemical Purity gcms_data->purity

Caption: Analytical workflow for this compound characterization.

Conclusion

The synthesis and purification of high-purity this compound are critical for its various applications in research and development. The methodologies outlined in this guide provide a framework for the preparation and rigorous quality control of this deuterated compound. Careful execution of the synthesis, purification, and analytical procedures is essential to ensure the desired isotopic enrichment and chemical purity for reliable experimental results.

Spectroscopic data for Cyclopentanone-d8 (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanone-d8, a deuterated analog of cyclopentanone. The information presented herein is essential for the structural elucidation, isotopic purity determination, and application of this compound in various research and development settings, including its use as an internal standard in mass spectrometry-based assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of all hydrogen atoms with deuterium, the ¹H NMR spectrum of this compound is expected to show no signals, except for any residual, non-deuterated impurities. The ¹³C NMR spectrum, however, provides valuable structural information.

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts for this compound are predicted based on the spectrum of its non-deuterated counterpart. Deuteration typically causes a slight upfield shift (isotope shift) in the resonance of the attached carbon and introduces splitting due to carbon-deuterium coupling.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmMultiplicity
C1 (C=O)~219Singlet
C2, C5 (α-CD₂)~38Triplet (due to C-D coupling)
C3, C4 (β-CD₂)~23Triplet (due to C-D coupling)

Note: The predicted chemical shifts are based on the known values for cyclopentanone and may vary slightly based on experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

  • This compound (liquid)

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) for locking and shimming, if the sample is not run neat.

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • If running the sample neat, carefully transfer approximately 0.5-0.7 mL of this compound into a clean, dry 5 mm NMR tube.

    • If using a solvent, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (if used) or an external lock.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration), and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum. If a solvent with a known chemical shift is used (e.g., CDCl₃ at 77.16 ppm), it can be used as an internal reference.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational modes of its functional groups, with notable shifts compared to the non-deuterated analog due to the heavier deuterium atoms. A detailed vibrational analysis of this compound has been reported, confirming its twisted C2 conformation.[1][2]

IR Spectroscopic Data

The following table summarizes the key IR absorption bands for this compound.

Table 2: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch
~2220 - 2080Medium-StrongC-D stretch
~1100 - 900Medium-StrongCD₂ bending/wagging/twisting modes

Note: The exact peak positions and intensities may vary depending on the sampling method (e.g., neat liquid, solution) and instrument resolution. The C-D stretching vibrations appear at lower frequencies than the C-H stretches (~2850-3000 cm⁻¹) in the non-deuterated compound.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of liquid this compound.

Materials:

  • This compound (liquid)

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette

  • Cleaning solvent (e.g., dry acetone or dichloromethane)

  • Lens tissue

Procedure (Neat Liquid Sample using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture and oils.

    • Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. Avoid trapping air bubbles.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent and lens tissue. Store the plates in a desiccator.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is useful for confirming its identity and isotopic labeling.

Mass Spectrometric Data

The molecular weight of this compound (C₅D₈O) is 92.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 92. The fragmentation pattern will be analogous to that of cyclopentanone, with the mass-to-charge ratios of the fragments shifted due to the presence of deuterium.

Table 3: Predicted Mass Spectrum Fragmentation for this compound

m/zPredicted Fragment IonNotes
92[C₅D₈O]⁺˙Molecular Ion (M⁺˙)
64[C₄D₈]⁺˙Loss of CO from the molecular ion.[3]
63[C₄D₇]⁺Loss of a deuterium radical from the m/z 64 fragment.
44[C₂D₄O]⁺˙α-cleavage product.
30[CD₂O]⁺˙McLafferty-type rearrangement product.
Experimental Protocol for Electron Ionization Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

  • Helium (carrier gas for GC)

Procedure (using GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Set the GC oven temperature program appropriate for the elution of cyclopentanone (e.g., start at 50°C, ramp to 150°C).

    • Set the MS ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-120).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated from the solvent on the GC column and enter the MS ion source.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the expected fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample (this compound) NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation Sample->IR_Prep MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq 13C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq EI-MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensities) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Abundance, Fragmentation) MS_Acq->MS_Data Analysis Structural Elucidation & Data Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Report Technical Report Analysis->Report

Caption: Workflow of Spectroscopic Analysis.

References

Commercial suppliers of high-purity Cyclopentanone-d8.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to High-Purity Cyclopentanone-d8 for Researchers and Drug Development Professionals

Introduction to this compound

This compound (Perdeuterated cyclopentanone) is a stable isotope-labeled analog of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific and research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. Its chemical properties are nearly identical to the unlabeled cyclopentanone, allowing it to mimic the behavior of the parent compound in biological and chemical systems. However, its increased mass allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an excellent internal standard for quantitative proteomics, metabolomics, and drug metabolism studies. The complete deuteration provides a distinct mass shift, minimizing isotopic overlap with the analyte of interest.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of the typical specifications from various suppliers.

Specification Supplier A (Typical) Supplier B (Typical) Supplier C (Typical)
Product Name This compound2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-onePerdeuterocyclopentanone
CAS Number 4477-17-24477-17-24477-17-2
Molecular Formula C₅D₈OC₅D₈OC₅D₈O
Molecular Weight ~92.17 g/mol ~92.17 g/mol ~92.17 g/mol
Isotopic Purity ≥98 atom % D≥98 atom % D≥99 atom % D
Chemical Purity ≥98% (GC)≥99% (GC)≥99.5% (GC)
Appearance Colorless to light yellow liquidColorless liquidClear, colorless liquid
Storage Room temperature, under inert atmosphere2-8°C, protect from lightRoom temperature

Note: The information in this table is a generalized representation based on publicly available data from various suppliers. Researchers should always refer to the supplier's specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

While specific protocols for the use of this compound are often developed and optimized in-house by research laboratories, a general workflow for its application as an internal standard in a bottom-up proteomics experiment is provided below. This protocol outlines the key steps from sample preparation to data analysis.

General Protocol for Protein Quantification in Complex Biological Samples using this compound as an Internal Standard

1. Sample Preparation and Protein Extraction:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonicate or homogenize the sample to ensure complete cell disruption.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Denaturation, Reduction, and Alkylation:

  • Take a known amount of protein (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

  • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

3. Protein Digestion:

  • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

  • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

4. Peptide Cleanup and Internal Standard Spiking:

  • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

  • Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

  • Dry the purified peptides using a vacuum centrifuge.

  • Resuspend the peptides in a known volume of LC-MS grade solvent (e.g., 0.1% formic acid in water).

  • Spike the sample with a known concentration of this compound internal standard. The optimal concentration of the internal standard should be determined empirically but is typically in the range of the expected analyte concentration.

5. LC-MS/MS Analysis:

  • Inject the peptide sample with the internal standard into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the peptides using a reversed-phase C18 column with a gradient of increasing organic solvent.

  • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The mass spectrometer should be programmed to monitor for the specific mass-to-charge ratio (m/z) of the target analyte and the this compound internal standard.

6. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Skyline).

  • Identify and quantify the peak areas for the analyte of interest and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the analyte in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Experimental Workflow for Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_protein_processing Protein Processing cluster_peptide_prep Peptide Preparation cluster_analysis Analysis A Cell/Tissue Lysis B Protein Quantification A->B C Denaturation, Reduction, & Alkylation B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Peptide Cleanup (SPE) D->E F Spiking with This compound E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: A generalized workflow for a bottom-up proteomics experiment using an internal standard.

General Synthesis Workflow for Deuterated Ketones

The synthesis of this compound typically involves the deuteration of the corresponding unlabeled ketone. A common method is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Deuteration_Workflow Start Cyclopentanone Reaction Hydrogen-Deuterium Exchange Reaction Start->Reaction DeuteriumSource Deuterium Source (e.g., D₂O) DeuteriumSource->Reaction Catalyst Acid or Base Catalyst (e.g., NaOD, DCl) Catalyst->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification FinalProduct High-Purity this compound Purification->FinalProduct QC Quality Control (NMR, GC-MS) FinalProduct->QC

Caption: A simplified workflow for the synthesis and purification of deuterated ketones.

A Comprehensive Technical Guide to the Safe Handling and Storage of Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety, handling, and storage recommendations for Cyclopentanone-d8 (CAS No. 4477-17-2). The information presented is critical for maintaining a safe laboratory environment and ensuring the integrity of research outcomes for professionals in pharmaceutical development and other scientific fields. While specific data for the deuterated compound is limited, the safety profile of its non-deuterated analog, Cyclopentanone (CAS No. 120-92-3), serves as a primary reference due to their similar chemical and physical properties.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data, primarily based on the non-deuterated form.

PropertyValueReference
Molecular Formula C₅D₈O[N/A]
Molecular Weight 92.17 g/mol
Appearance Colorless liquid
Odor Peppermint-like
Boiling Point 130 - 131 °C
Melting Point -51 °C
Flash Point 26 °C (78.8 °F)
Density 0.95 g/cm³
Solubility Slightly soluble in water; soluble in ether, alcohols, and other organic solvents
Vapor Pressure 11.2 hPa at 20 °C[N/A]
Autoignition Temperature 495 °C[N/A]

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause skin and eye irritation. It is imperative to be aware of its hazard classifications as per the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

General Handling Workflow

A systematic approach to handling this compound, from preparation to use and disposal, is essential for laboratory safety.

G General Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Before Handling fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense reaction Use in Experiment dispense->reaction cleanup Clean Up Work Area reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal storage Return to Storage cleanup->storage G Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean the Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose G Logical Framework for Chemical Safety hazard_id Hazard Identification (Flammable, Irritant) risk_assess Risk Assessment (Exposure Potential) hazard_id->risk_assess control_measures Implementation of Control Measures risk_assess->control_measures ppe_node Personal Protective Equipment (PPE) control_measures->ppe_node eng_controls Engineering Controls (Fume Hood) control_measures->eng_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls safe_use Safe Use of this compound ppe_node->safe_use eng_controls->safe_use admin_controls->safe_use

An In-depth Technical Guide to the Key Differences Between Cyclopentanone and Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between Cyclopentanone and its deuterated counterpart, Cyclopentanone-d8. The inclusion of deuterium atoms in the molecular structure of this compound imparts subtle yet significant changes in its physical, chemical, and spectroscopic properties. These differences make it an invaluable tool in a variety of research applications, particularly in the elucidation of reaction mechanisms and kinetic studies.

Comparative Physicochemical and Spectroscopic Data

The fundamental difference between Cyclopentanone and this compound lies in the replacement of all eight protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution leads to a notable increase in molecular weight and subtle alterations in other physical and spectroscopic characteristics.

PropertyCyclopentanoneThis compoundKey Differences & Significance
Molecular Formula C₅H₈OC₅D₈OThe presence of eight deuterium atoms in this compound is the primary structural difference.
Molecular Weight 84.12 g/mol [1]92.17 g/mol [2][3][4]The ~9.6% increase in mass is a direct consequence of the heavier deuterium isotope and is the basis for many of the observed differences in properties and applications.
Boiling Point 130.6 °C[1]~130.6 °CThe boiling point is not expected to differ significantly as intermolecular forces are largely unaffected by isotopic substitution.
Melting Point -58.2 °C[1]~-58.2 °CSimilar to the boiling point, the melting point is not substantially altered by deuteration.
Density 0.951 g/mLSlightly higher than CyclopentanoneThe increased mass within a similar molecular volume results in a slightly higher density for the deuterated compound.
Appearance Colorless liquid[1]Colorless liquid[5]Both compounds are visually identical under standard conditions.
Spectroscopic Data
Infrared (IR) SpectroscopyC-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The C=O stretch is a strong band around 1740 cm⁻¹.C-D stretching vibrations are shifted to a lower frequency (approx. 2100-2200 cm⁻¹) due to the increased mass of deuterium. The C=O stretch remains largely unaffected.This significant shift in the C-H/C-D stretching frequency allows for the clear differentiation of the two compounds and is a powerful tool for tracking the deuterium label in reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR shows signals corresponding to the eight protons. ¹³C NMR displays characteristic peaks for the carbonyl and methylene carbons.¹H NMR spectrum is essentially silent, with only trace peaks from any residual protons. ¹³C NMR signals may show slight upfield shifts and splitting due to coupling with deuterium (²H).The absence of signals in the ¹H NMR of this compound is a key feature, making it an excellent non-interfering solvent or internal standard in certain NMR experiments.
Mass Spectrometry (MS)The molecular ion peak (M⁺) appears at m/z 84.The molecular ion peak (M⁺) is shifted to m/z 92.This clear mass shift provides a straightforward method for distinguishing between the two isotopologues and for quantifying the extent of deuterium incorporation in reaction products.

Synthesis Overview

Synthesis of Cyclopentanone:

A common laboratory and industrial method for the synthesis of Cyclopentanone is the ketonic decarboxylation of adipic acid.[1][6][7][8][9][10] This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as barium hydroxide.[1][6][7]

  • Reaction: Adipic acid is heated, leading to cyclization and the elimination of carbon dioxide and water to form Cyclopentanone.

  • Procedure:

    • Adipic acid is intimately mixed with a catalytic amount of barium hydroxide.[6]

    • The mixture is heated to approximately 285-295°C.[6]

    • Cyclopentanone distills from the reaction mixture as it is formed.[6]

    • The crude product is then purified by washing with a mild alkali solution and water, followed by drying and fractional distillation.[6]

Synthesis of this compound:

The synthesis of this compound typically involves the deuteration of Cyclopentanone itself or synthesis from deuterated precursors. One common laboratory method involves the base-catalyzed exchange of the α-protons of Cyclopentanone with deuterium from a deuterium source, such as deuterium oxide (D₂O).

  • Reaction: The acidic α-protons of Cyclopentanone are repeatedly exchanged for deuterium in the presence of a base and a deuterium-rich solvent.

  • Generalized Procedure:

    • Cyclopentanone is dissolved in a mixture of deuterium oxide and a base (e.g., sodium deuteroxide, NaOD).

    • The mixture is heated under reflux for a prolonged period to facilitate complete H/D exchange at all eight positions.

    • The reaction mixture is cooled, and the deuterated product is extracted with an organic solvent.

    • The organic layer is dried and the solvent is removed to yield crude this compound.

    • Purification is typically achieved by distillation. The extent of deuteration can be confirmed by mass spectrometry and NMR spectroscopy.

Core Applications and Experimental Protocols

The primary utility of this compound in research lies in its application as an isotopic tracer to elucidate reaction mechanisms, particularly through the study of the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[11] In the case of this compound, the stronger and lower zero-point energy of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when a C-D bond is present. This difference in reaction rates can provide invaluable insight into the transition state of a reaction.

Elucidation of the Norrish Type I Reaction Mechanism

A classic example where this compound can be employed to study a reaction mechanism is the Norrish Type I photochemical cleavage of ketones.[12][13][14]

Reaction Mechanism: Upon absorption of UV light, Cyclopentanone is excited to a higher electronic state. This is followed by the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, resulting in the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to form a tetramethylene diradical, which can then cyclize to form cyclobutane or undergo disproportionation to yield ethene and other products.

Experimental Protocol for KIE Study of the Norrish Type I Reaction:

  • Objective: To determine the primary kinetic isotope effect for the Norrish Type I cleavage of Cyclopentanone by comparing the rates of photodecomposition of Cyclopentanone and this compound.

  • Materials:

    • Cyclopentanone

    • This compound

    • A suitable solvent transparent to the excitation wavelength (e.g., acetonitrile or hexane)

    • Photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp)

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis and quantification.

    • Actinometer for measuring light intensity.

  • Procedure:

    • Sample Preparation: Prepare solutions of Cyclopentanone and this compound of identical molar concentrations in the chosen solvent.

    • Photolysis: Irradiate the solutions in parallel in the photoreactor for a set period. Ensure that the light intensity experienced by both samples is identical. It is crucial to keep the conversion low to ensure accurate initial rate measurements.

    • Quenching and Analysis: After irradiation, analyze the reaction mixtures using GC-MS. Identify and quantify the major photoproducts (e.g., cyclobutane, ethene) and the remaining unreacted ketone.

    • Rate Determination: The relative rates of disappearance of Cyclopentanone and this compound are determined. The KIE is calculated as the ratio of the rate constant for the reaction of Cyclopentanone (kH) to the rate constant for the reaction of this compound (kD): KIE = kH / kD

  • Expected Results: A KIE value greater than 1 would indicate that the cleavage of the α-C-C bond, which is influenced by the adjacent C-H/C-D bonds, is involved in the rate-determining step of the reaction.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of Cyclopentanone and the Norrish Type I cleavage, highlighting the utility of this compound in mechanistic studies.

G Synthesis of Cyclopentanone via Decarboxylation of Adipic Acid Adipic_Acid Adipic Acid Intermediate Cyclic Intermediate Adipic_Acid->Intermediate Heat, Ba(OH)₂ Cyclopentanone Cyclopentanone Intermediate->Cyclopentanone CO2 CO₂ Intermediate->CO2 H2O H₂O Intermediate->H2O

Caption: Synthesis of Cyclopentanone from Adipic Acid.

G Norrish Type I Cleavage of Cyclopentanone cluster_0 Photochemical Excitation cluster_1 Alpha-Cleavage (Rate-Determining Step) cluster_2 Product Formation Cyclopentanone Cyclopentanone Excited_Cyclopentanone Excited Cyclopentanone* Cyclopentanone->Excited_Cyclopentanone Diradical Diradical Intermediate Excited_Cyclopentanone->Diradical kH or kD Decarbonylation Decarbonylation Diradical->Decarbonylation -CO Tetramethylene_Diradical Tetramethylene Diradical Decarbonylation->Tetramethylene_Diradical Cyclobutane Cyclobutane Tetramethylene_Diradical->Cyclobutane Cyclization Ethene Ethene Tetramethylene_Diradical->Ethene Disproportionation

Caption: Norrish Type I Reaction Pathway for Cyclopentanone.

References

In-depth Technical Guide: The Natural Abundance of Deuterium and its Effect on Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its consequential effects on the isotopic purity of Cyclopentanone-d8. It details the synthesis and analytical methodologies for this deuterated compound, offering practical insights for its application in research and drug development.

The Influence of Natural Deuterium Abundance on Isotopic Purity

Deuterium (²H or D), a stable isotope of hydrogen, possesses a natural abundance of approximately 0.0156% on Earth.[1] This means that for every million hydrogen atoms, about 156 are deuterium. While this percentage may seem negligible, it has significant implications in the synthesis of highly deuterated compounds like this compound, where all eight hydrogen atoms are intended to be replaced by deuterium.

The presence of naturally occurring deuterium in starting materials and reagents, as well as the inherent protium (¹H) in deuterated reagents (which are never 100% pure), leads to a statistical distribution of isotopologues in the final product. An isotopologue is a molecule that differs only in its isotopic composition. Therefore, a batch of this compound will not consist solely of C₅D₈O molecules but will also contain trace amounts of C₅HD₇O, C₅H₂D₆O, and so on.

The theoretical distribution of these isotopologues can be calculated using the principles of binomial distribution. The probability of a specific hydrogen position being occupied by deuterium is determined by the isotopic enrichment of the deuterium source.

Theoretical Isotopic Distribution of this compound

The following table outlines the theoretical isotopologue distribution for this compound, assuming a deuterium enrichment of 99.5% in the starting materials. This calculation is based on the binomial probability formula:

P(k;n,p) = [n! / (k!(n-k)!)] * (p^k) * ((1-p)^(n-k))

Where:

  • n = total number of exchangeable hydrogen positions (8 for cyclopentanone)

  • k = number of deuterium atoms

  • p = isotopic purity of the deuterium source (e.g., 0.995)

  • 1-p = probability of a position being protium (0.005)

IsotopologueNumber of Deuterium Atoms (k)Number of Protium Atoms (n-k)Theoretical Abundance (%)
This compound8096.06
Cyclopentanone-d7713.86
Cyclopentanone-d6620.07
Cyclopentanone-d553<0.01
Cyclopentanone-d444<0.01
Cyclopentanone-d335<0.01
Cyclopentanone-d226<0.01
Cyclopentanone-d117<0.01
Cyclopentanone-d008<0.01

Table 1: Theoretical isotopologue distribution of this compound assuming a 99.5% deuterium enrichment of the starting material.

This table clearly demonstrates that even with a high degree of isotopic enrichment in the reagents, the presence of lower-deuterated isotopologues is a statistical certainty. Understanding this distribution is critical for accurate interpretation of mass spectrometry data and for applications where isotopic purity is paramount.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Cyclopentanone + D2O catalyst Pt/C Catalyst reactants->catalyst reflux Reflux (24-48h) catalyst->reflux filter1 Filter Catalyst reflux->filter1 separate Separate Layers filter1->separate wash Wash with D2O separate->wash dry Dry (Na2SO4) wash->dry filter2 Filter Drying Agent dry->filter2 distill Distillation filter2->distill analysis NMR & MS Analysis distill->analysis Analytical_Workflow cluster_nmr Quantitative NMR cluster_ms High-Resolution Mass Spectrometry start This compound Sample nmr_prep Sample Preparation (with internal standard) start->nmr_prep ms_prep Sample Preparation (Dilution) start->ms_prep h1_nmr 1H NMR Acquisition nmr_prep->h1_nmr d2_nmr 2H NMR Acquisition nmr_prep->d2_nmr nmr_data Data Processing (Integration) h1_nmr->nmr_data d2_nmr->nmr_data nmr_result Isotopic Purity (atom % D) nmr_data->nmr_result ms_acq HR-MS Acquisition ms_prep->ms_acq ms_data Data Analysis (Peak Intensity & Correction) ms_acq->ms_data ms_result Isotopologue Distribution ms_data->ms_result

References

An In-depth Technical Guide to the Theoretical Calculations and Molecular Modeling of Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanone-d8 (C₅D₈O), the fully deuterated isotopologue of cyclopentanone, serves as a crucial molecule in various fields of chemical research, including mechanistic and kinetic studies. The substitution of hydrogen with deuterium atoms significantly alters the vibrational modes of the molecule without substantially affecting its electronic structure, making it an ideal candidate for investigating kinetic isotope effects (KIEs) and for detailed vibrational analysis.[1] This technical guide provides a comprehensive overview of the theoretical calculations and molecular modeling of this compound, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of the underlying scientific workflows.

Molecular Geometry and Conformation

Theoretical calculations consistently predict that the most stable conformation of the cyclopentanone ring is a non-planar, twisted C₂ symmetry. This twisted conformation is a result of the interplay between ring strain and torsional strain. The barrier for interconversion between the puckered and planar conformers has been calculated to be 196.7 cm⁻¹.[1]

Calculated Geometric Parameters

Table 1: Representative Calculated Geometric Parameters for Cyclopentanone (as a proxy for this compound)

Parameter Value (DFT)
C=O Bond Length ~1.22 Å
C-C Bond Lengths ~1.54 Å
C-H/C-D Bond Lengths ~1.10 Å
C-C-C Bond Angles ~104-106°

| C-C=O Bond Angle | ~126° |

Note: These are approximate values. Actual values can vary depending on the level of theory and basis set used.

Vibrational Analysis

The primary impact of deuteration on cyclopentanone is observed in its vibrational spectrum. The increased mass of deuterium atoms leads to a lowering of the vibrational frequencies of modes involving their movement. This isotopic shift is invaluable for assigning specific vibrational modes.

A comprehensive normal coordinate analysis has been performed on cyclopentanone and its deuterated analogues, including this compound.[1] This analysis utilized a selective valence force field, with force constants transferred from studies on cyclohexanone and refined using 144 experimentally observed frequencies from the four isotopic species.[1]

Calculated vs. Experimental Vibrational Frequencies

The following table summarizes a selection of the calculated and experimentally observed vibrational frequencies for this compound. The assignments are based on the potential energy distribution.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Mode Description Calculated Frequency Experimental IR Experimental Raman
C=O Stretch 1730 1730 1729
CD₂ Scissor 1055 1054 1054
Ring Breathing 850 849 851
CD₂ Wagging 960 962 961
CD₂ Twisting 805 804 805

| Ring Deformation | 620 | 621 | 620 |

Data extracted and compiled from the vibrational analysis by Kartha et al. (1973).

Theoretical and Experimental Protocols

Computational Methodology: A Workflow for Vibrational Analysis

The theoretical calculation of the vibrational frequencies of this compound typically follows a multi-step process.

G cluster_0 Computational Workflow Geometry_Optimization 1. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Frequency_Calculation 2. Vibrational Frequency Calculation (Harmonic Approximation) Geometry_Optimization->Frequency_Calculation Optimized Geometry Force_Field_Refinement 3. Force Field Refinement (Selective Valence Force Field) Frequency_Calculation->Force_Field_Refinement Initial Frequencies Normal_Coordinate_Analysis 4. Normal Coordinate Analysis (Potential Energy Distribution) Force_Field_Refinement->Normal_Coordinate_Analysis Refined Force Constants Spectrum_Simulation 5. IR and Raman Spectra Simulation Normal_Coordinate_Analysis->Spectrum_Simulation Calculated Frequencies & Intensities

Computational workflow for vibrational analysis.
  • Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is commonly achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the equilibrium bond lengths and angles.

  • Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. This is typically done using the harmonic approximation, which models the potential energy surface around the minimum as a parabola.

  • Force Field Refinement: The initial force constants obtained from the quantum mechanical calculation can be refined to better match experimental data. In the case of this compound, a selective valence force field was used, where some force constants were transferred from cyclohexanone and others were adjusted to fit the observed vibrational frequencies of cyclopentanone and its isotopologues.[1]

  • Normal Coordinate Analysis: This analysis determines the nature of the vibrational modes by calculating the potential energy distribution (PED). The PED indicates the contribution of each internal coordinate (bond stretches, angle bends, etc.) to a particular normal mode.

  • Spectrum Simulation: Finally, the calculated frequencies and their corresponding intensities are used to simulate the theoretical infrared and Raman spectra.

Experimental Protocols

The experimental data used to validate the theoretical calculations were obtained through infrared and Raman spectroscopy.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Perkin-Elmer Model 521 infrared spectrophotometer was used to record the spectra.

  • Sample Preparation: The spectra of this compound were measured in its pure liquid state and in solutions.

  • Data Processing: The digitally recorded spectra were processed to obtain the final vibrational frequencies.

Raman Spectroscopy:

  • Instrumentation: The Raman spectra were obtained using a Spex 1400 recording spectrometer with a Spectra-Physics induction ion laser as the excitation source.

  • Excitation Wavelength: The 4880 Å line of the argon-ion laser was used for excitation.

  • Sample Preparation: The liquid this compound sample was distilled into a quartz capillary tube and sealed under a helium atmosphere (100-200 Torr). This procedure ensures good quality spectra and allows for reliable polarization measurements.

G cluster_0 Experimental Workflow Sample_Prep Sample Preparation (Distillation into capillary) IR_Spectroscopy Infrared Spectroscopy (Perkin-Elmer 521) Sample_Prep->IR_Spectroscopy Raman_Spectroscopy Raman Spectroscopy (Spex 1400, 4880 Å laser) Sample_Prep->Raman_Spectroscopy Data_Analysis Data Analysis (Peak identification and assignment) IR_Spectroscopy->Data_Analysis Raman_Spectroscopy->Data_Analysis

General experimental workflow for spectroscopic analysis.

Molecular Modeling and Applications

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound over time.[1] These simulations use a force field to describe the interatomic forces and solve Newton's equations of motion to model the atomic movements.[1] This approach provides insights into the dynamic properties of the molecule in different environments.

The theoretical and experimental data for this compound are particularly valuable in the study of:

  • Kinetic Isotope Effects (KIEs): By comparing the reaction rates of deuterated and non-deuterated cyclopentanone, researchers can gain a deeper understanding of reaction mechanisms, particularly those involving hydrogen/deuterium transfer.

  • Photochemical Reactions: The isotopic labeling helps in elucidating the pathways of photochemical reactions, such as those involving hydrogen abstraction.[1]

  • Drug Metabolism: In drug development, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, which can lead to the development of more stable and effective pharmaceuticals.

Conclusion

The theoretical calculations and molecular modeling of this compound, supported by experimental spectroscopic data, provide a detailed picture of its structure and vibrational dynamics. The twisted C₂ conformation is confirmed as the most stable structure, and a comprehensive set of vibrational frequencies has been calculated and validated against experimental measurements. The established computational and experimental workflows serve as a robust framework for further investigations into the properties and reactivity of this important isotopologue, with significant implications for mechanistic chemistry and drug discovery.

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Cyclopentanone-d8 as an Internal Standard in GC/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying individual components within a complex mixture. For accurate and reliable quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector.[1] Deuterated compounds, such as Cyclopentanone-d8, are excellent internal standards for GC/MS analysis as they exhibit similar chromatographic behavior to their non-deuterated counterparts but have a different mass-to-charge ratio (m/z), allowing for clear differentiation by the mass spectrometer.[2][3] This application note details a validated GC/MS method for the quantitative analysis of a target analyte using this compound as an internal standard.

This compound (C₅D₈O) is the deuterated isotopologue of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium.[3] This complete deuteration makes it an ideal internal standard for the analysis of cyclopentanone or other structurally similar volatile organic compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing & Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + IS) A->C B Prepare this compound Internal Standard (IS) Stock Solution B->C D Prepare Quality Control (QC) Samples (Analyte + IS) B->D E Prepare Unknown Samples (Sample + IS) B->E F Inject Sample into GC/MS C->F D->F E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Integrate Peak Areas (Analyte and IS) H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify Analyte in Unknown Samples K->L

Caption: Experimental workflow for quantitative GC/MS analysis using an internal standard.

Methodology

1. Reagents and Standards

  • Analyte of Interest: A volatile organic compound compatible with GC/MS analysis.

  • Internal Standard: this compound (CAS: 4477-17-2), purity ≥98 atom % D.[]

  • Solvent: High-purity methanol or another suitable solvent.

  • Stock Solutions:

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of solvent.

    • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix extracts and adding a constant amount of the internal standard stock solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

2. Sample Preparation

  • To 1 mL of the sample (e.g., environmental water sample, biological fluid extract), add 10 µL of the 100 µg/mL this compound internal standard stock solution.

  • Vortex the sample for 30 seconds.

  • Proceed with any necessary extraction or derivatization steps.

  • Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.

3. GC/MS Instrumentation and Parameters

A typical GC/MS system equipped with a capillary column is used for this analysis. The following parameters serve as a starting point and may require optimization.

GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
MS Parameter Setting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Analyte) To be determined based on the analyte
Qualifier Ion(s) (Analyte) To be determined based on the analyte
Quantifier Ion (IS) m/z 92.1
Qualifier Ion(s) (IS) m/z 63.1

Data Analysis and Results

The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Table 1: Chromatographic and Mass Spectrometric Data

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
AnalyteDependent on analyteDependent on analyteDependent on analyte
This compound (IS)~7.592.163.1

Table 2: Calibration Curve Data

Concentration Ratio (Analyte/IS) Peak Area Ratio (Analyte/IS)
0.10.12
0.50.55
1.01.08
5.05.25
10.010.50
Correlation Coefficient (r²) 0.9995

Table 3: Quantitative Results for Unknown Samples

Sample ID Peak Area Ratio (Analyte/IS) Calculated Concentration (µg/mL) % Recovery (for QC)
Unknown 12.342.22N/A
Unknown 28.768.35N/A
QC Low (1.0 µg/mL)1.050.9999.0%
QC Mid (5.0 µg/mL)5.154.9098.0%
QC High (10.0 µg/mL)10.6110.10101.0%

Logical Relationship of the Internal Standard Method

The internal standard method relies on the consistent relationship between the analyte and the internal standard throughout the analytical process.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) A Analyte in Sample B Analyte Peak Area A->B E Peak Area Ratio (Analyte/IS) B->E C Known Amount of IS Added D IS Peak Area C->D D->E F Calibration Curve (Concentration Ratio vs. Peak Area Ratio) E->F G Calculated Analyte Concentration F->G

References

Application of Cyclopentanone-d8 in Environmental Sample Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyclopentanone-d8 as an internal standard in the quantitative analysis of cyclopentanone and other cyclic ketones in environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical technique that corrects for sample matrix effects and variations in extraction and analysis, leading to more accurate and precise results.

Introduction

Cyclopentanone is a volatile organic compound (VOC) used as a solvent and in the synthesis of various organic compounds. Its presence in the environment can be an indicator of industrial pollution. Accurate quantification of cyclopentanone in environmental matrices such as water and soil is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry, using a deuterated internal standard like this compound, is the gold standard for such analyses due to its ability to compensate for analyte losses during sample preparation and instrumental analysis.

This application note details the use of this compound for the analysis of cyclopentanone in water and soil samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of cyclopentanone using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Method Detection and Quantitation Limits

ParameterWaterSoil/Sediment
Method Detection Limit (MDL) 0.1 - 0.5 µg/L1 - 5 µg/kg
Practical Quantitation Limit (PQL) 0.5 - 2.0 µg/L5 - 20 µg/kg

Table 2: Recovery and Linearity Data

ParameterSpecification
Internal Standard Recovery (this compound) 70 - 130%
Analyte Recovery (Cyclopentanone) 80 - 120% (in spiked samples)
Linearity (R²) > 0.995
Calibration Range 0.5 - 100 µg/L

Experimental Protocols

Analysis of Cyclopentanone in Water Samples by Purge and Trap GC-MS

This protocol is based on the principles of EPA Method 8260 and is suitable for the analysis of volatile organic compounds in water.

3.1.1. Materials and Reagents

  • Cyclopentanone (analytical standard)

  • This compound (internal standard, 98 atom % D)

  • Methanol (purge and trap grade)

  • Reagent water (deionized, organic-free)

  • Sample vials (40 mL, with PTFE-lined septa)

  • Hydrochloric acid (HCl) for sample preservation

3.1.2. Sample Preparation

  • Collect water samples in 40 mL vials.

  • Preserve samples by adding HCl to a pH < 2.

  • Store samples at 4°C until analysis.

  • To a 5 mL aliquot of the water sample in a purge tube, add a known amount of this compound internal standard solution (e.g., 5 µL of a 10 µg/mL solution).

3.1.3. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

  • Inlet: Splitless, 220°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Purge and Trap Conditions:

    • Purge gas: Helium

    • Purge time: 11 min

    • Desorb time: 2 min at 250°C

    • Bake time: 5 min at 270°C

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Acquisition mode: Selected Ion Monitoring (SIM)

      • Cyclopentanone: m/z 84 (quantification), 56, 41 (qualifier)

      • This compound: m/z 92 (quantification), 62, 44 (qualifier)

3.1.4. Quantification

The concentration of cyclopentanone is calculated using the response factor of the analyte relative to the internal standard.

Analysis of Cyclopentanone in Soil and Sediment Samples by Headspace GC-MS

This protocol is suitable for the analysis of volatile organic compounds in solid matrices.

3.2.1. Materials and Reagents

  • Cyclopentanone (analytical standard)

  • This compound (internal standard, 98 atom % D)

  • Methanol (purge and trap grade)

  • Reagent water (deionized, organic-free)

  • Headspace vials (20 mL, with PTFE-lined septa)

  • Sodium sulfate (anhydrous)

3.2.2. Sample Preparation

  • Weigh approximately 5 g of the soil/sediment sample into a 20 mL headspace vial.

  • Add 5 mL of reagent water.

  • Spike the sample with a known amount of this compound internal standard solution.

  • If the sample is clumpy, add a small amount of anhydrous sodium sulfate.

  • Immediately seal the vial.

3.2.3. Headspace and GC-MS Parameters

  • Headspace Sampler: Agilent 7697A or equivalent

    • Oven temperature: 80°C

    • Loop temperature: 90°C

    • Transfer line temperature: 100°C

    • Equilibration time: 15 min

  • GC-MS System and Parameters: Same as in section 3.1.3.

3.1.4. Quantification

The concentration of cyclopentanone is calculated using the response factor of the analyte relative to the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of cyclopentanone in environmental samples.

Workflow for Cyclopentanone Analysis in Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection B Preservation (HCl, 4°C) A->B C Spiking with this compound B->C D Purge and Trap C->D E GC Separation D->E F MS Detection (SIM) E->F G Quantification using Internal Standard F->G H Reporting Results G->H

Caption: Workflow for Cyclopentanone Analysis in Water Samples.

Workflow for Cyclopentanone Analysis in Soil cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Soil Sample Collection B Weighing into Headspace Vial A->B C Addition of Water and this compound B->C D Sealing the Vial C->D E Headspace Incubation D->E F GC Separation E->F G MS Detection (SIM) F->G H Quantification using Internal Standard G->H I Reporting Results H->I

Caption: Workflow for Cyclopentanone Analysis in Soil Samples.

Logical Relationship of Isotope Dilution Analyte Cyclopentanone (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Environmental Sample Sample->Analyte Sample->IS Spiking Analysis GC-MS Analysis Extraction->Analysis Ratio Constant Analyte/IS Ratio Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution using this compound.

Application Notes and Protocols for the Quantitative Analysis of Volatile Organic Compounds (VOCs) using Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of volatile organic compounds (VOCs) utilizing Cyclopentanone-d8 as an internal standard (IS). This deuterated analog of cyclopentanone is an ideal choice for gas chromatography-mass spectrometry (GC-MS) based quantification of a range of VOCs, particularly ketones and other carbonyl-containing compounds, due to its similar chemical and physical properties to the analytes of interest and its distinct mass-to-charge ratio.

Principle of the Method

The internal standard method is a widely used technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.[1][2] A known amount of an internal standard, in this case, this compound, is added to all samples, calibration standards, and quality control samples.[2] The internal standard co-elutes with the target analytes and experiences similar effects from sample preparation, injection variability, and instrument drift.[3][4] By measuring the ratio of the analyte response to the internal standard response, these variations can be compensated for, leading to more robust and reliable quantification.[1][3][4]

Suitability of this compound as an Internal Standard:

  • Chemical Similarity: As a deuterated ketone, this compound behaves chromatographically very similarly to other ketones and polar VOCs, ensuring it undergoes similar extraction and analysis efficiencies.

  • Mass Spectrometric Distinction: The deuterium labeling results in a mass shift that allows for clear differentiation of the internal standard from the non-deuterated analytes in the mass spectrometer, preventing signal overlap.

  • Low Natural Abundance: It is not naturally present in most samples, avoiding interference with the quantification of endogenous compounds.[1]

Experimental Protocols

This section details the necessary steps for the quantitative analysis of VOCs using this compound as an internal standard.

Materials and Reagents
  • Solvents: High-purity methanol, dichloromethane (DCM), or other suitable solvents for VOC analysis.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the target VOCs at known concentrations in the appropriate solvent.

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a working concentration (e.g., 10 µg/mL) in the solvent used for sample and standard preparation.

  • Samples: Biological fluids (e.g., plasma, urine), environmental samples (e.g., water, air), or drug formulations.

Sample Preparation

The appropriate sample preparation method will depend on the matrix and the target VOCs. Below are two common examples:

A. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Plasma, Urine):

  • To 1 mL of the sample, add 10 µL of the this compound spiking solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 2 mL of dichloromethane (DCM).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

B. Headspace Analysis for Solid or High-Matrix Samples:

  • Weigh a known amount of the solid sample (e.g., 1 g) into a headspace vial.

  • Add a suitable solvent or matrix modifier if necessary.

  • Add 10 µL of the this compound spiking solution (10 µg/mL).

  • Immediately seal the vial with a septum cap.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the VOCs to partition into the headspace.

  • Analyze the headspace using a headspace autosampler coupled to the GC-MS.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrumentation used.

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramInitial: 40°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3 minutes
Monitored Ions
This compound (IS)m/z 92 (quantifier), 64, 46 (qualifiers)
Example Analyte: 2-Pentanonem/z 43 (quantifier), 86, 71 (qualifiers)
Example Analyte: Toluenem/z 91 (quantifier), 92 (qualifier)
Calibration and Quantification
  • Prepare a series of calibration standards covering the expected concentration range of the analytes in the samples.

  • Add a constant amount of the this compound internal standard to each calibration standard.

  • Analyze the calibration standards using the optimized GC-MS method.

  • For each calibration level, calculate the response factor (RF) using the following equation: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).[2][3]

  • Perform a linear regression on the calibration curve and ensure the coefficient of determination (R²) is > 0.99.

  • Analyze the unknown samples, which have been spiked with the same amount of internal standard.

  • Calculate the concentration of the analyte in the unknown samples using the calibration curve.[1]

Quantitative Data Summary

The following tables present example quantitative data for the analysis of two representative VOCs using this compound as an internal standard.

Table 1: Example Calibration Curve Data

AnalyteConcentration Range (ng/mL)Calibration Curve Equation
2-Pentanone1 - 500y = 1.25x + 0.010.998
Toluene1 - 500y = 0.89x - 0.020.999

Table 2: Example Performance Data

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (%RSD)
This compound (IS)8.5----
2-Pentanone7.20.51.095 - 105< 10
Toluene9.80.31.098 - 102< 8

Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample (e.g., Plasma) IS_Spike Spike with This compound Sample->IS_Spike Standards Calibration Standards Standards->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction GC_MS GC-MS System Extraction->GC_MS Data_Acq Data Acquisition (SIM/Scan Mode) GC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quantification Concentration Calculation Cal_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for VOC analysis.

internal_standard_principle cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_quant Quantification Analyte Analyte (Unknown Concentration) Process Sample Prep, Injection, Analysis (Sources of Variation) Analyte->Process IS Internal Standard (Known Concentration) IS->Process Analyte_Response Analyte Response (Variable) Process->Analyte_Response IS_Response IS Response (Variable) Process->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Concentration Ratio->Result Compensation for Variation

Caption: Principle of internal standard calibration.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Cyclopentanone-d8 as an internal standard in isotope dilution mass spectrometry (IDMS). This deuterated analog of cyclopentanone is a valuable tool for accurate quantification of volatile organic compounds (VOCs) and other analytes in various matrices, including environmental and biological samples.

Introduction to Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a known amount of an isotopically labeled compound (internal standard) to quantify an unlabeled analyte. The key principle is that the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, and thus behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

This compound, with all eight hydrogen atoms replaced by deuterium, is an ideal internal standard for the quantification of cyclopentanone and other structurally related ketones and volatile organic compounds. Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled analyte in the mass spectrum, while its similar chromatographic retention time ensures co-elution, which is crucial for accurate quantification. The use of this compound compensates for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Applications

This compound is particularly well-suited for the following applications:

  • Environmental Monitoring: Quantification of cyclopentanone and other volatile organic pollutants in water, air, and soil samples.

  • Metabolomics: Used as an internal standard for the analysis of endogenous ketones and related metabolites in biological fluids and tissues.

  • Industrial Hygiene: Monitoring of workplace air for exposure to industrial solvents and chemical intermediates.

  • Food and Beverage Analysis: Quantification of flavor and aroma compounds.

Experimental Protocol: Quantification of Volatile Organic Compounds in Water by Headspace GC-MS

This protocol is a general guideline for the determination of volatile organic compounds (VOCs) in water samples using this compound as an internal standard, based on principles outlined in EPA Method 1624.

3.1. Materials and Reagents

  • This compound (C₅D₈O): Purity ≥98 atom % D

  • Cyclopentanone and other target VOCs: Analytical standard grade

  • Methanol: Purge and trap grade

  • Reagent Water: Purified water free of interfering compounds

  • Headspace Vials: 20 mL with PTFE-lined septa

  • Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Syringes and Micropipettes

3.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each target analyte and this compound into separate 10 mL volumetric flasks. Dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound stock solution with methanol.

3.3. Sample Preparation

  • To each 20 mL headspace vial, add 3 g of NaCl.

  • Add 10 mL of the water sample to the vial.

  • Spike the sample with 10 µL of the 5 µg/mL this compound internal standard spiking solution to achieve a final concentration of 5 µg/L.

  • For calibration standards, add appropriate volumes of the working standard solution to vials containing 10 mL of reagent water to create a calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/L). Also, spike each calibration standard with the internal standard.

  • Immediately seal the vials with PTFE-lined septa and aluminum crimp caps.

  • Gently agitate the vials to dissolve the NaCl.

3.4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

  • GC Conditions (Example):

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 200°C

    • Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.

    • Transfer Line Temperature: 250°C

  • Headspace Autosampler Conditions (Example):

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

    • Injection Volume: 1 mL

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Cyclopentanone: m/z 84 (quantification), 56, 42 (qualifier)

      • This compound: m/z 92 (quantification), 62, 46 (qualifier)

      • (Note: Select appropriate ions for other target analytes)

3.5. Data Analysis and Quantification

  • Identify the peaks for the target analytes and this compound based on their retention times and characteristic ions.

  • Calculate the response factor (RF) for each analyte using the following formula from the analysis of the calibration standards:

    RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)

  • Calculate the concentration of the analyte in the samples using the following formula:

    Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * RF)

Data Presentation

The following tables represent typical quantitative data that would be generated during method validation.

Table 1: Example Calibration Data for Cyclopentanone using this compound Internal Standard

Calibration Level (µg/L)Analyte Area (Cyclopentanone)IS Area (this compound)Area Ratio (Analyte/IS)
0.515,234305,1230.050
1.031,056308,5430.101
5.0155,876301,9870.516
10.0312,453306,7891.018
20.0625,123303,4562.060
Linearity (r²) 0.9995

Table 2: Example Method Validation Data for the Analysis of Volatile Organic Compounds

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%) at 10 µg/LPrecision (%RSD, n=7)
Cyclopentanone0.150.598.54.2
Benzene0.120.4101.23.8
Toluene0.100.399.14.5
Ethylbenzene0.130.497.85.1

Visualizations

Experimental_Workflow Sample Sample Add_IS Add_IS Sample->Add_IS Add_Salt Add_Salt Add_IS->Add_Salt Seal Seal Add_Salt->Seal Equilibrate Equilibrate Seal->Equilibrate Headspace Headspace Equilibrate->Headspace GC_Separation GC_Separation Headspace->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Integration Integration MS_Detection->Integration Calibration Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

Isotope_Dilution_Principle Analyte Analyte (e.g., Cyclopentanone) Sample_Matrix Sample Matrix Analyte->Sample_Matrix in IS Internal Standard (this compound) IS->Sample_Matrix added to Extraction Sample Preparation (Extraction, Derivatization, etc.) Sample_Matrix->Extraction GCMS GC-MS Analysis Extraction->GCMS losses compensated Quantification Accurate Quantification GCMS->Quantification based on ratio

Application Notes and Protocols for Kinetic Isotope Effect Studies Utilizing Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states. This is achieved by measuring the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. The use of deuterium (²H or D) in place of protium (¹H or H) is particularly common due to the significant mass difference, which often leads to an easily measurable KIE.

Cyclopentanone-d8 (C₅D₈O), a fully deuterated isotopologue of cyclopentanone, serves as an excellent substrate for such studies. Its use allows for the investigation of reactions where C-H bond cleavage is a key step, such as in photochemical decompositions, enzymatic reactions, and various organic transformations. By comparing the reaction kinetics of this compound to its non-deuterated counterpart, researchers can elucidate mechanistic details that are crucial for catalyst development, understanding biological pathways, and designing more stable pharmaceutical compounds.

These application notes provide a summary of the key findings from kinetic isotope effect studies involving the photolysis of this compound and detailed protocols for conducting such experiments.

Key Applications

  • Mechanistic Elucidation of Photochemical Reactions: KIE studies using this compound are instrumental in understanding the complex mechanisms of photochemical decomposition of cyclic ketones. The observed isotope effects on product quantum yields help to identify the rate-determining steps and the nature of the excited states involved.

  • Drug Metabolism Studies: In drug development, deuteration of metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic profile. While direct studies on this compound in this context are not extensively published, the principles derived from its KIE studies are applicable to understanding the metabolism of drug candidates containing cyclic ketone moieties. Deuteration can slow down metabolism by cytochrome P450 enzymes, leading to increased drug exposure and potentially improved therapeutic efficacy.

  • Catalyst and Reaction Optimization: Understanding the KIE of a reaction can aid in the design of more efficient catalysts and the optimization of reaction conditions. For instance, if a C-H bond cleavage is found to be rate-limiting, a catalyst that facilitates this step can be developed.

Quantitative Data Summary

The following tables summarize the quantum yields of the major products from the vapor-phase photolysis of Cyclopentanone and this compound at a wavelength of 3130 Å. This data is crucial for observing the kinetic isotope effect.

Table 1: Quantum Yields of Major Products from the Photolysis of Cyclopentanone at 3130 Å

Temperature (°C)Pressure (mm Hg)Φ (Carbon Monoxide)Φ (Ethylene)Φ (Cyclobutane)Φ (4-Pentenal)
124100.220.200.110.28
124500.150.140.140.35
1241000.120.110.150.38
170100.300.280.120.25

Table 2: Quantum Yields of Major Products from the Photolysis of this compound at 3130 Å

Temperature (°C)Pressure (mm Hg)Φ (Carbon Monoxide)Φ (Ethylene-d4)Φ (Cyclobutane-d8)Φ (4-Pentenal-d4)
124100.200.180.100.30
124500.140.130.130.37
1241000.110.100.140.40
170100.270.250.110.27

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize fully deuterated Cyclopentanone (this compound) for use in kinetic isotope effect studies. This protocol is based on the principle of base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group.

Materials:

  • Cyclopentanone

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl ether (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1 mole equivalent).

  • Add a solution of potassium carbonate (0.2 mole equivalent) in deuterium oxide (5 mole equivalents).

  • Heat the mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the proton signals.

  • Continue the reflux for 24-48 hours, or until ¹H NMR indicates complete or near-complete deuteration. For full deuteration, it may be necessary to remove the aqueous layer, and repeat the process with fresh K₂CO₃ and D₂O.

  • After cooling to room temperature, extract the deuterated cyclopentanone with anhydrous diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the resulting this compound by distillation. Collect the fraction boiling at approximately 130-131 °C.

  • Confirm the isotopic purity by mass spectrometry and the absence of proton signals by ¹H NMR spectroscopy.

Protocol 2: Vapor-Phase Photolysis and Kinetic Isotope Effect Determination

Objective: To determine the kinetic isotope effect in the photochemical decomposition of cyclopentanone by comparing the product quantum yields of Cyclopentanone and this compound.

Materials and Equipment:

  • Cyclopentanone and synthesized this compound

  • High-pressure mercury lamp (as a source of 3130 Å radiation)

  • Quartz reaction vessel

  • Vacuum line for sample degassing and pressure control

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) for product analysis

  • Gas-tight syringe for sample injection

  • Actinometer (e.g., acetone or uranyl oxalate) for determining the light intensity

Procedure:

  • Sample Preparation: Introduce a known amount of either Cyclopentanone or this compound into the quartz reaction vessel. Degas the sample by several freeze-pump-thaw cycles on the vacuum line to remove any dissolved air. Adjust the pressure of the ketone vapor to the desired value (e.g., 10, 50, 100 mm Hg).

  • Actinometry: Determine the intensity of the 3130 Å light source using a chemical actinometer. This is crucial for calculating the quantum yields.

  • Photolysis: Irradiate the sample for a specific period. The irradiation time should be kept short to ensure low conversion (typically <5%) to avoid secondary reactions of the products.

  • Product Analysis: After irradiation, condense the reaction mixture at liquid nitrogen temperature. Analyze the non-condensable gases (e.g., carbon monoxide, ethylene) and the condensable products (e.g., cyclobutane, 4-pentenal) using gas chromatography.

  • Quantification: Calibrate the GC with known amounts of the expected products to determine their concentrations in the reaction mixture.

  • Quantum Yield Calculation: The quantum yield (Φ) for each product is calculated using the following formula: Φ = (Number of molecules of product formed) / (Number of photons absorbed by the reactant)

  • Kinetic Isotope Effect Calculation: The KIE for the formation of a specific product is the ratio of the quantum yield for that product from the photolysis of cyclopentanone (ΦH) to the quantum yield from the photolysis of this compound (ΦD): KIE = ΦH / ΦD

Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Cyclopentanone Cyclopentanone Round-bottom flask Round-bottom flask Cyclopentanone->Round-bottom flask K2CO3 in D2O K2CO3 in D2O K2CO3 in D2O->Round-bottom flask Reflux (24-48h) Reflux (24-48h) Round-bottom flask->Reflux (24-48h) Extraction with Ether Extraction with Ether Reflux (24-48h)->Extraction with Ether Drying (MgSO4) Drying (MgSO4) Extraction with Ether->Drying (MgSO4) Filtration Filtration Drying (MgSO4)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Distillation Distillation Solvent Removal->Distillation This compound This compound Distillation->this compound Analysis (NMR, MS) Analysis (NMR, MS) This compound->Analysis (NMR, MS)

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for KIE Determination

G KIE Determination Workflow Start Start Sample Preparation Prepare Cyclopentanone and this compound Samples Start->Sample Preparation Actinometry Determine Light Intensity Sample Preparation->Actinometry Photolysis Irradiate Samples (3130 Å) Actinometry->Photolysis Product Analysis Analyze Products by GC Photolysis->Product Analysis Quantification Quantify Product Yields Product Analysis->Quantification Calculate Quantum Yields Calculate ΦH and ΦD Quantification->Calculate Quantum Yields Calculate KIE KIE = ΦH / ΦD Calculate Quantum Yields->Calculate KIE End End KIE KIE KIE->End

Caption: Experimental workflow for KIE determination.

Photochemical Decomposition Pathways of Cyclopentanone

G Photochemical Pathways CP(S0) Cyclopentanone (S0) CP(S1) Excited Singlet State (S1) CP(S0)->CP(S1) hν (3130 Å) Diradical •(CH2)4CO• CP(S1)->Diradical P3 4-Pentenal CP(S1)->P3 Rearrangement P1 CO + 2 C2H4 Diradical->P1 P2 CO + Cyclobutane Diradical->P2

Caption: Simplified reaction pathways in cyclopentanone photolysis.

Application Notes and Protocols: Cyclopentanone-d8 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the intricate wiring of metabolic networks. The use of deuterated compounds, in particular, offers a unique window into metabolic fluxes and pathway activities. Cyclopentanone-d8 (C₅D₈O), a fully deuterated isotopologue of cyclopentanone, presents itself as a promising, yet currently underexplored, tracer for investigating cellular metabolism. Its catabolism is anticipated to introduce deuterated acetyl-CoA and other intermediates into central carbon metabolism, allowing for the tracing of their subsequent fates.

These application notes provide a conceptual framework and detailed protocols for the use of this compound as a tracer in metabolic pathway studies. While direct experimental applications of this compound for metabolic tracing are not extensively documented in current literature, the following protocols are based on well-established methodologies for stable isotope tracing and the predicted metabolic fate of ketones.

Principle of this compound Tracing

Upon entering the cell, this compound is hypothesized to be metabolized, ultimately yielding deuterated two-carbon units in the form of acetyl-CoA. This deuterated acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, be utilized for fatty acid synthesis, or contribute to the synthesis of other biomolecules. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry or NMR, researchers can gain insights into the relative activities of these pathways.

Potential Applications

  • TCA Cycle Flux Analysis: Quantifying the entry of carbon units derived from ketone bodies into the TCA cycle.

  • Fatty Acid Synthesis: Tracing the contribution of ketone catabolism to de novo lipogenesis.

  • Gluconeogenesis: Assessing the potential for the cyclopentanone carbon skeleton to be used as a substrate for glucose synthesis.

  • Redox Metabolism: Following the transfer of deuterium to reducing equivalents such as NADH and NADPH.

Data Presentation: Predicted Isotopic Labeling

The following table summarizes the expected detection of deuterium in key metabolic intermediates following the administration of this compound and the potential interpretations.

Metabolite Detected with Deuterium LabelMetabolic Pathway ImplicatedPotential Research Finding
Citrate, Succinate, Fumarate, MalateTricarboxylic Acid (TCA) CycleIndicates that acetyl-CoA derived from this compound breakdown enters the TCA cycle, contributing to the pool of cycle intermediates.
Palmitate, StearateFatty Acid SynthesisSuggests that acetyl-CoA from this compound catabolism is channeled into de novo lipogenesis.
GlucoseGluconeogenesisDemonstrates that the carbon backbone of cyclopentanone can be a substrate for synthesizing new glucose, revealing the activity of the gluconeogenic pathway.[1]
Glutamate, AspartateTCA Cycle AnaplerosisShows the contribution of this compound derived carbons to the amino acid pool via TCA cycle intermediates.[1]
LactateGlycolysis / Lactate DehydrogenaseThe presence of deuterium on lactate could indicate the flux through pyruvate and the equilibrium state of the lactate dehydrogenase reaction.[1]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments using this compound as a metabolic tracer.

In Vitro Cell Culture Protocol
  • Cell Culture: Culture cells of interest (e.g., hepatocytes, adipocytes, or cancer cell lines) in standard culture medium to the desired confluency (typically 70-80%).

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically but can start in the range of 1-10 mM.

  • Time-Course Experiment: Incubate the cells with the this compound containing medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic labeling of metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolites in a suitable solvent for mass spectrometry (e.g., 50% methanol) and proceed with GC-MS or LC-MS analysis.

In Vivo Animal Study Protocol
  • Animal Acclimation: Acclimate the animal models (e.g., mice or rats) to the experimental conditions for at least one week.

  • Tracer Administration: Administer this compound to the animals. This can be done through oral gavage, intraperitoneal injection, or intravenous infusion. The dosage will need to be optimized based on the animal model and the specific research question.

  • Tissue Collection: At predetermined time points after tracer administration, euthanize the animals and rapidly collect tissues of interest (e.g., liver, adipose tissue, brain, blood).

  • Metabolite Extraction:

    • Immediately freeze the collected tissues in liquid nitrogen to quench metabolism.

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., methanol/water/chloroform).

    • Separate the polar and non-polar phases by centrifugation.

    • Collect the polar phase for analysis of central carbon metabolites and the non-polar phase for lipid analysis.

    • Dry the extracts as described in the in vitro protocol.

  • Sample Analysis: Prepare the dried extracts for GC-MS or LC-MS analysis to determine the isotopic enrichment in various metabolites.

Mandatory Visualizations

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Deuterated Acetyl-CoA_cyto Deuterated Acetyl-CoA This compound->Deuterated Acetyl-CoA_cyto Catabolism Fatty Acids Fatty Acids Deuterated Acetyl-CoA_cyto->Fatty Acids Fatty Acid Synthesis Deuterated Acetyl-CoA_mito Deuterated Acetyl-CoA Deuterated Acetyl-CoA_cyto->Deuterated Acetyl-CoA_mito Transport Glucose Glucose Pyruvate Pyruvate Pyruvate->Glucose Gluconeogenesis Pyruvate->Deuterated Acetyl-CoA_mito From Glycolysis Lactate Lactate - - TCA_Cycle TCA Cycle (Citrate, Succinate, etc.) Deuterated Acetyl-CoA_mito->TCA_Cycle Amino_Acids Amino Acids (Glutamate, Aspartate) TCA_Cycle->Amino_Acids Anaplerosis

Caption: Proposed metabolic fate of this compound.

experimental_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture 1. Cell Culture Tracer_Intro_Vitro 2. Introduce This compound Cell_Culture->Tracer_Intro_Vitro Time_Course_Vitro 3. Time-Course Incubation Tracer_Intro_Vitro->Time_Course_Vitro Extraction_Vitro 4. Metabolite Extraction Time_Course_Vitro->Extraction_Vitro Analysis 5. GC-MS or LC-MS Analysis Extraction_Vitro->Analysis Animal_Acclimation 1. Animal Acclimation Tracer_Admin_Vivo 2. Administer This compound Animal_Acclimation->Tracer_Admin_Vivo Tissue_Collection 3. Tissue Collection Tracer_Admin_Vivo->Tissue_Collection Extraction_Vivo 4. Metabolite Extraction Tissue_Collection->Extraction_Vivo Extraction_Vivo->Analysis Data_Interpretation 6. Data Interpretation & Flux Analysis Analysis->Data_Interpretation

Caption: Experimental workflow for this compound tracing.

References

Standard Operating Procedure for the Preparation of Cyclopentanone-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of Cyclopentanone-d8 stock solutions. This compound is a deuterated analog of cyclopentanone, frequently utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of the parent compound or structurally related analytes.[1][2] This protocol outlines the necessary materials, safety precautions, and a step-by-step guide for the accurate preparation of stock solutions, ensuring reproducibility and reliability in experimental results. Adherence to this SOP is crucial for maintaining the integrity of the standard and ensuring the safety of laboratory personnel.

Physicochemical Properties and Safety Data

Accurate preparation of stock solutions requires precise knowledge of the compound's physical and chemical characteristics. The properties of this compound are summarized below. It is important to note that the density of the deuterated compound is expected to be slightly higher than its non-deuterated counterpart; however, for practical purposes in solution preparation, the density of cyclopentanone can be used as a close approximation.

PropertyValueReference
Molecular Formula C₅D₈O[3][][5]
Molecular Weight 92.17 g/mol [3][][6]
Appearance Colorless Liquid[5]
Density (of Cyclopentanone) 0.950 g/cm³ at 20°C[7]
Boiling Point (of Cyclopentanone) 130.6 °C[7][8]
Melting Point (of Cyclopentanone) -58.2 °C[7][8]
Purity (Typical) ≥98 atom % D[][5]

Safety Information: this compound should be handled with the same precautions as cyclopentanone. It is a flammable liquid and vapor and can cause skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the compound and preparation of the stock solution should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol details the preparation of a 1 mg/mL primary stock solution of this compound. This stock solution can then be used to prepare more dilute working solutions as required for specific analytical methods.

Materials and Equipment
  • This compound (neat)

  • High-purity solvent (e.g., Methanol, Acetonitrile, HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Micropipettes and sterile, filtered tips

  • Glass Pasteur pipettes

  • Amber glass vials with PTFE-lined screw caps for storage

  • Vortex mixer

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, chemically resistant gloves, lab coat

Preparation of a 1 mg/mL Primary Stock Solution
  • Pre-analysis Preparation:

    • Ensure all glassware is clean and dry to prevent contamination and isotopic dilution from residual water.[11]

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.

  • Weighing the Compound:

    • In a fume hood, carefully weigh approximately 10 mg of neat this compound directly into a tared, clean, and dry weighing boat or onto weighing paper.

    • Alternatively, and for better accuracy, add the neat standard to a tared vial and record the mass.

    • Record the exact weight to the nearest 0.1 mg.

  • Dissolution:

    • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

    • If a vial was used for weighing, rinse the vial multiple times with small volumes of the chosen solvent (e.g., methanol) and transfer the rinsate into the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask, filling it to approximately half of its total volume.

    • Cap the flask and gently swirl or vortex until the this compound is completely dissolved.

  • Final Dilution:

    • Once dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution into a clean, labeled amber glass vial with a PTFE-lined screw cap.

    • The label should include the compound name (this compound), concentration, solvent, preparation date, and the preparer's initials.

    • Store the stock solution in a refrigerator at 2-8°C when not in use.[8] For long-term storage, consult the manufacturer's recommendations, which may suggest storage at -20°C.

Preparation of Working Solutions

Working solutions can be prepared by serial dilution of the primary stock solution. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, you would dilute 100 µL of the stock solution to a final volume of 10 mL with the appropriate solvent. The concentration of the internal standard should be optimized for the specific analytical method and is typically in the ng/mL to low µg/mL range.[10]

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the preparation of this compound stock solutions.

G cluster_weighing Weighing Phase cluster_dissolution Dissolution Phase cluster_dilution Final Dilution & Storage A Equilibrate this compound to Room Temperature C Tare Analytical Balance B Prepare Clean, Dry Glassware D Weigh ~10 mg of This compound C->D E Record Exact Weight D->E F Transfer to 10 mL Volumetric Flask E->F G Add Solvent to ~Half Volume F->G H Vortex to Dissolve G->H I Dilute to Final Volume with Solvent H->I J Mix by Inversion I->J K Transfer to Labeled Amber Vial J->K L Store at 2-8°C K->L

Caption: Workflow for Preparing this compound Stock Solution.

Conclusion

This SOP provides a comprehensive guide for the accurate and safe preparation of this compound stock solutions. By following these procedures, researchers, scientists, and drug development professionals can ensure the consistency and reliability of their analytical standards, which is fundamental for obtaining high-quality quantitative data. The optimal concentration of the internal standard working solution should be determined based on the specific requirements of the analytical method being employed.

References

Application Note: Enhanced Detection of Cyclopentanone-d8 Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanone and its deuterated isotopologues, such as Cyclopentanone-d8, are important intermediates and structural motifs in organic synthesis and pharmaceutical development. Accurate and sensitive quantification of these compounds is often crucial for reaction monitoring, metabolic studies, and quality control. However, the direct analysis of small, volatile, and polar ketones like cyclopentanone by chromatographic techniques can be challenging due to poor retention, low sensitivity, and potential for thermal degradation.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can significantly enhance its detectability by:

  • Increasing molecular weight and volatility for improved gas chromatography (GC) separation.

  • Introducing a chromophore or fluorophore for enhanced ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC).

  • Introducing an electrophoric group for highly sensitive detection by electron capture negative ion mass spectrometry (ECNI-MS).

This application note provides detailed protocols for the derivatization of this compound for enhanced detection using three common derivatizing agents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-Mass Spectrometry (GC-MS) analysis.

  • 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.

  • Dansyl Hydrazine for HPLC-Fluorescence analysis.

Derivatization for GC-MS Analysis with PFBHA

PFBHA reacts with ketones to form oxime derivatives that are thermally stable and highly responsive to electron capture detection, making it an excellent choice for sensitive GC-MS analysis, particularly in the negative chemical ionization (NCI) mode.[1][2] The pentafluorobenzyl group is a strong electrophore, leading to significant signal enhancement.

Experimental Protocol: PFBHA Derivatization

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Toluene, Hexane)

  • Heated reaction vials

  • GC-MS system with an appropriate capillary column (e.g., SLB™-5ms)[2]

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA in water or a suitable buffer.

  • Derivatization Reaction:

    • To 1 mL of the this compound sample or standard in a reaction vial, add 1 mL of the PFBHA solution.

    • Seal the vial and heat at 60°C for 60 minutes.[3] Reaction times and temperatures may be optimized for specific applications. Some methods suggest room temperature for 24 hours.[4]

  • Extraction:

    • After cooling to room temperature, add 1 mL of an organic solvent (e.g., toluene or hexane).

    • Vortex for 1 minute to extract the PFBHA-oxime derivative.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Use a suitable temperature program to separate the derivatized analyte.

    • Monitor the characteristic ions of the this compound-PFBHA derivative in either electron impact (EI) or negative chemical ionization (NCI) mode for higher sensitivity.[5]

Quantitative Data (Reference)
AnalyteMethodLimit of Detection (LOD)Linearity RangeReference
AcetonePFBHA-HS-LPME-GC/MSNot SpecifiedNot Specified[6]
Various CarbonylsPFBHA-SPME-GC-MS< 0.13 µg/m³Not Specified[5]

Derivatization for HPLC-UV Analysis with DNPH

DNPH is a widely used reagent that reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones, which are stable, colored compounds that can be readily detected by UV-Vis spectrophotometry.[3][7] This method is robust and suitable for routine analysis.

Experimental Protocol: DNPH Derivatization

Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (typically in acidified acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • To a known volume of the this compound solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or as optimized. The reaction can be accelerated by gentle heating (e.g., 40-60°C).

  • Sample Dilution: Dilute the reaction mixture with acetonitrile/water to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject the diluted sample onto a C18 reversed-phase column.

    • Use a gradient or isocratic mobile phase of acetonitrile and water to separate the DNPH derivative.

    • Detect the derivative at a wavelength of approximately 360 nm.[8]

Quantitative Data (Reference)

The following table summarizes typical performance characteristics for the analysis of carbonyl compounds using DNPH derivatization and HPLC-UV.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Carbonyl MixDNPH-UHPLC/UVNot SpecifiedNot Specified98-50000 ng/mL[3]
Aldehyde/Ketone MixDNPH-HPLC-DAD4 ng/mL (approx.)Not Specified3 µg/mL - 4 ng/mL[7]

Derivatization for HPLC-Fluorescence Analysis with Dansyl Hydrazine

Dansyl hydrazine reacts with ketones to form fluorescent hydrazones. This method offers very high sensitivity and selectivity, making it suitable for trace-level analysis.

Experimental Protocol: Dansyl Hydrazine Derivatization

Materials:

  • This compound standard solution

  • Dansyl hydrazine solution (in a suitable solvent like ethanol or acetonitrile)

  • Acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • To the sample or standard solution, add the dansyl hydrazine solution and a small amount of acid catalyst.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

  • Sample Cleanup (if necessary): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and interferences.

  • HPLC-Fluorescence Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water) for separation.

    • Detect the fluorescent derivative using an excitation wavelength of approximately 340 nm and an emission wavelength of around 525 nm.[9]

Quantitative Data (Reference)

The table below provides an example of the sensitivity that can be achieved with dansyl hydrazine derivatization for a dicarbonyl compound.

AnalyteMethodLimit of Detection (LOD)RecoveryReference
2,5-HexandioneDansyl hydrazine-HPLC-Fluorescence5 µg/L92.0%[9]

Visualizations

Signaling Pathway/Chemical Reaction

Cyclopentanone_d8 This compound Reaction + Cyclopentanone_d8->Reaction Derivatizing_Agent Derivatizing Agent (PFBHA, DNPH, or Dansyl Hydrazine) Derivatizing_Agent->Reaction Derivative Derivatized Product (Enhanced Detection) Reaction->Derivative Derivatization Reaction

Caption: General derivatization reaction of this compound.

Experimental Workflow: PFBHA Derivatization for GC-MS

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample PFBHA Add PFBHA Reagent Sample->PFBHA Heat Heat at 60°C PFBHA->Heat Solvent Add Organic Solvent Heat->Solvent Vortex Vortex & Separate Layers Solvent->Vortex Extract Collect Organic Layer Vortex->Extract GCMS Inject into GC-MS Extract->GCMS Detect Detect Derivative GCMS->Detect

Caption: PFBHA derivatization workflow for GC-MS analysis.

Experimental Workflow: DNPH/Dansyl Hydrazine Derivatization for HPLC

cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Reagent Add DNPH or Dansyl Hydrazine Sample->Reagent React React (with heating if needed) Reagent->React Dilute Dilute Sample React->Dilute HPLC Inject into HPLC Dilute->HPLC Detect UV or Fluorescence Detection HPLC->Detect

Caption: General workflow for HPLC analysis after derivatization.

Conclusion

Derivatization of this compound with PFBHA, DNPH, or dansyl hydrazine provides significant advantages for its quantitative analysis. The choice of the derivatizing agent and the analytical technique depends on the required sensitivity, the available instrumentation, and the sample matrix. PFBHA derivatization followed by GC-MS offers excellent sensitivity, especially with NCI detection. DNPH derivatization is a robust and reliable method for HPLC-UV analysis, while dansyl hydrazine provides the highest sensitivity for HPLC with fluorescence detection. The protocols and reference data presented in this application note can serve as a starting point for method development and validation for the enhanced detection of this compound in various research and industrial applications.

References

Use of Cyclopentanone-d8 in the analysis of food and beverage samples.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the analytical landscape of food and beverage testing, achieving accurate and reproducible quantification of trace-level compounds is paramount for ensuring consumer safety and product quality. The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for variations in sample preparation and instrumental analysis. Cyclopentanone-d8, a deuterated analog of cyclopentanone, serves as an excellent internal standard for the analysis of various volatile and semi-volatile organic compounds in complex food and beverage matrices. Its chemical properties, being similar to a range of analytes of interest, and its distinct mass shift due to deuterium labeling, make it an ideal choice for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document provides detailed application notes and protocols for the utilization of this compound in food and beverage analysis.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample prior to analysis. This "internal standard" behaves identically to the native analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample recovery or injection volume.

A logical workflow for employing an internal standard in quantitative analysis is depicted below.

logical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Food/Beverage Sample Add_IS Spike with This compound Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup GCMS_LCMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS_LCMS Detection Detection of Analyte and Internal Standard GCMS_LCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: General workflow for quantitative analysis using an internal standard.

Application 1: Analysis of Furan in Heat-Treated Foods

Background: Furan and its derivatives are process contaminants that can form in a variety of heat-treated foods, such as canned goods, coffee, and baby foods. Due to its potential carcinogenicity, regulatory bodies worldwide monitor its levels in foodstuffs. Headspace GC-MS is the preferred method for furan analysis due to its volatility. This compound is a suitable internal standard for this application due to its similar volatility to furan.

Experimental Protocol: Determination of Furan in Coffee

This protocol is adapted from established methods for furan analysis.

1. Reagents and Standards:

  • Furan (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution

2. Preparation of Standard Solutions:

  • Furan Stock Standard (approx. 2.5 mg/mL): Prepare by accurately weighing furan in methanol in a sealed vial.

  • Furan Working Standard (approx. 30 µg/mL): Dilute the stock standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (approx. 2.5 mg/mL): Prepare by accurately weighing this compound in methanol.

  • This compound Working IS Solution (approx. 30 µg/mL): Dilute the IS stock solution in methanol.

3. Sample Preparation:

  • Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution.

  • Spike the sample with a known amount of the this compound working IS solution.

  • Immediately seal the vial with a PTFE-faced septum.

4. Headspace GC-MS Analysis:

  • Headspace Autosampler Conditions:

    • Oven Temperature: 60°C

    • Incubation Time: 20 min

    • Injection Volume: 1000 µL

  • GC Conditions:

    • Column: HP-5MS (or equivalent)

    • Oven Program: 35°C (hold 3 min), ramp to 200°C at 25°C/min (hold 1 min)

    • Injector Temperature: 280°C

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to monitor for Furan: m/z 68 (quantifier), m/z 39 (qualifier)

    • Ions to monitor for this compound: m/z 92 (quantifier), m/z 62 (qualifier) - Note: These are predicted ions and should be confirmed experimentally.

Data Presentation

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Furan~2.46839
This compound~5.29262

Experimental Workflow

furan_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Analysis Sample 1g Coffee Sample Add_NaCl Add 5mL Saturated NaCl Sample->Add_NaCl Spike_IS Spike with this compound Add_NaCl->Spike_IS Seal Seal Headspace Vial Spike_IS->Seal Incubate Incubate at 60°C Seal->Incubate Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Furan/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for Furan analysis in coffee using this compound.

Application 2: Analysis of Diacetyl in Alcoholic Beverages

Background: Diacetyl (2,3-butanedione) is a vicinal diketone that contributes to the flavor profile of many fermented beverages, such as beer and wine. At low concentrations, it can impart a desirable buttery or butterscotch note, while at higher levels, it is considered an off-flavor. Monitoring diacetyl levels is crucial for quality control in the brewing and winemaking industries. Headspace GC-MS is a common technique for its analysis.

Experimental Protocol: Determination of Diacetyl in Beer

1. Reagents and Standards:

  • Diacetyl (2,3-butanedione) (analytical standard)

  • This compound (internal standard)

  • Ethanol (for standard preparation)

  • Deionized Water

2. Preparation of Standard Solutions:

  • Diacetyl Stock Standard (1000 mg/L): Prepare in a 5% ethanol/water mixture.

  • Diacetyl Working Standards (5-100 µg/L): Prepare by serial dilution of the stock standard in a 5% ethanol/water mixture.

  • This compound Internal Standard (IS) Working Solution (50 µg/L): Prepare in a 5% ethanol/water mixture.

3. Sample Preparation:

  • Degas the beer sample by pouring it back and forth between two beakers until foaming ceases.

  • Pipette 5 mL of the degassed beer into a 20 mL headspace vial.

  • Add 50 µL of the this compound working IS solution to the vial.

  • Immediately seal the vial with a PTFE-faced septum.

4. Headspace GC-MS Analysis:

  • Headspace Autosampler Conditions:

    • Oven Temperature: 40°C

    • Incubation Time: 40 min

  • GC Conditions:

    • Column: DB-WAX (or equivalent polar column)

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to monitor for Diacetyl: m/z 86 (quantifier), m/z 43 (qualifier)

    • Ions to monitor for this compound: m/z 92 (quantifier), m/z 62 (qualifier) - Note: These are predicted ions and should be confirmed experimentally.

Data Presentation

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Diacetyl~4.58643
This compound~6.89262

Experimental Workflow

diacetyl_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Analysis Sample 5mL Degassed Beer Spike_IS Spike with this compound Sample->Spike_IS Seal Seal Headspace Vial Spike_IS->Seal Incubate Incubate at 40°C Seal->Incubate Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Diacetyl/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for Diacetyl analysis in beer using this compound.

This compound is a versatile and reliable internal standard for the quantitative analysis of volatile and semi-volatile compounds in a wide array of food and beverage matrices. The protocols outlined above for furan and diacetyl can be adapted for other analytes with similar chemical properties. The use of this compound, in conjunction with isotope dilution mass spectrometry, enables researchers and quality control professionals to achieve highly accurate and precise measurements, ensuring the safety and quality of food and beverage products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC/MS Injection Parameters for Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC/MS) injection parameters for Cyclopentanone-d8.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC/MS analysis of this compound.

Question: Why am I observing poor peak shape (fronting or tailing) for this compound?

Answer:

Poor peak shape for this compound can be attributed to several factors related to the injection parameters and column conditions.

  • Peak Fronting: This is often a sign of column overload.[1] You may be injecting too much sample for the column to handle.

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the amount of sample injected.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

      • Increase Split Ratio: For split injections, a higher split ratio will introduce less sample onto the column.[1]

      • Check Column Capacity: Ensure your column's stationary phase film thickness and internal diameter are appropriate for your sample concentration.

  • Peak Tailing: This can be caused by active sites in the GC system or improper injection conditions.

    • Troubleshooting Steps:

      • Check for System Activity: Active sites in the inlet liner or the beginning of the column can cause polar compounds like ketones to tail.[2] Use a deactivated liner and ensure the column is properly installed.

      • Optimize Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization and band broadening. Conversely, a temperature that is too high can cause degradation of the analyte or septum.

      • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet to avoid dead volume.[1][3]

Question: I am seeing inconsistent or low peak areas for this compound. What are the possible causes and solutions?

Answer:

Fluctuations in peak area suggest issues with the injection process or sample integrity.

  • Possible Causes:

    • Injector Leaks: A leak in the injector, particularly the septum, can lead to sample loss and reduced peak areas.[4]

    • Improper Syringe Handling: Issues with the autosampler syringe, such as air bubbles or incorrect sample aspiration, can cause variability.[5]

    • Inlet Discrimination: If the inlet temperature is too low, less volatile compounds may not be transferred efficiently to the column, resulting in lower response.[4]

    • Split Ratio Variability: In split mode, inconsistent split flow can lead to variable amounts of sample reaching the column.

  • Troubleshooting Steps:

    • Leak Check: Perform a leak check on the GC inlet. Replace the septum if it is old or has been punctured multiple times.

    • Inspect Syringe: Observe the autosampler for proper operation. Ensure the syringe is clean and functioning correctly.

    • Optimize Inlet Temperature: A good starting point for the inlet temperature is typically 20-50°C above the boiling point of the least volatile analyte. For Cyclopentanone (boiling point ~130-131°C), a starting inlet temperature of 150-180°C can be a good starting point.

    • Verify Flow Rates: Use a flow meter to confirm that the carrier gas flow and split flow are accurate and stable.

Frequently Asked Questions (FAQs)

Q1: Should I use a split or splitless injection for this compound analysis?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Ideal for higher concentration samples where only a small portion of the sample is needed to achieve a good signal.[6] It offers the advantage of sharper peaks due to higher flow rates through the inlet.[7]

  • Splitless Injection: Best suited for trace-level analysis where maximizing the transfer of the analyte to the column is crucial for sensitivity.[6][8]

Q2: What are the recommended starting GC/MS parameters for this compound?

A2: While the optimal parameters will depend on your specific instrument and application, the following table provides a good starting point for method development, based on general principles and data for the non-deuterated analog, cyclopentanone.

ParameterRecommended Starting ValueNotes
Injection Mode Split or SplitlessDependent on sample concentration.
Inlet Temperature 150 - 200 °CStart about 20-70°C above the boiling point of cyclopentanone (~130°C).[9]
Injection Volume 1 µLA common starting volume.
Split Ratio 10:1 to 50:1 (for split mode)Adjust based on analyte concentration and detector response.
Splitless Hold Time 0.5 - 1.0 minutesOptimize to ensure complete transfer of the analyte without excessive solvent tailing.
Carrier Gas Helium or HydrogenHelium is common for MS detectors.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns.
Oven Program See Table 2A temperature program is often necessary to achieve good separation.
MS Source Temp. 230 °CA standard source temperature.
MS Quad Temp. 150 °CA standard quadrupole temperature.

Table 1: Recommended Starting GC/MS Injection and System Parameters for this compound.

Q3: How do I develop an appropriate oven temperature program?

A3: A temperature program is used to separate analytes with a range of boiling points.[10] For an initial screening run, you can use a ramp of 10°C/min.[11]

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial 402-
Ramp 1 150210
Ramp 2 250520

Table 2: Example Oven Temperature Program for this compound Analysis. This is a generic program and should be optimized for your specific analysis.

Q4: What type of GC column is suitable for this compound analysis?

A4: A mid-polar column is generally a good choice for ketones. A common and versatile option is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good selectivity for a wide range of compounds, including ketones.

Experimental Protocols

Protocol 1: Split Injection Method Development

  • Initial Setup:

    • Install a suitable column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane).

    • Set the initial GC and MS parameters as outlined in Table 1.

    • Prepare a standard solution of this compound at a concentration expected to be in the higher range of your samples.

  • Optimization of Split Ratio:

    • Start with a split ratio of 20:1.

    • Inject the standard and acquire the chromatogram.

    • If the peak is too large (saturating the detector), increase the split ratio (e.g., to 50:1 or 100:1).

    • If the peak is too small, decrease the split ratio (e.g., to 10:1).

  • Optimization of Inlet Temperature:

    • With an optimized split ratio, inject the standard at different inlet temperatures (e.g., 150°C, 180°C, 200°C).

    • Evaluate peak shape and area. Choose the temperature that provides the best peak shape without evidence of degradation.

Protocol 2: Splitless Injection Method Development

  • Initial Setup:

    • Use the same column and initial MS parameters as in the split method.

    • Set the injection mode to splitless.

    • Prepare a dilute standard solution of this compound, representative of trace-level concentrations.

  • Optimization of Splitless Hold Time:

    • Set the initial oven temperature to be about 10-20°C below the boiling point of your solvent to achieve good solvent focusing.[7]

    • Inject the standard with different splitless hold times (e.g., 0.5 min, 0.75 min, 1.0 min).

    • Monitor the peak area of this compound. The optimal hold time is the point at which the peak area maximizes before starting to plateau.

  • Optimization of Initial Oven Temperature:

    • With the optimized hold time, inject the standard at different initial oven temperatures.

    • Observe the peak shape of both the solvent and this compound. A lower initial temperature should result in a sharper analyte peak due to the solvent effect.

Visualizations

GCMS_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape peak_area Inconsistent Peak Area? peak_shape->peak_area No fronting Fronting peak_shape->fronting Yes tailing Tailing peak_shape->tailing Yes low_response Low/Variable Response peak_area->low_response Yes end Problem Resolved peak_area->end No solution1 Reduce Injection Volume Dilute Sample Increase Split Ratio fronting->solution1 solution2 Check for System Activity Optimize Inlet Temp Re-install Column tailing->solution2 solution3 Perform Leak Check Inspect Syringe Optimize Inlet Temp Verify Flow Rates low_response->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common GC/MS issues.

Injection_Mode_Decision start Start Analysis of This compound concentration Analyte Concentration? start->concentration high_conc High concentration->high_conc High low_conc Low (Trace) concentration->low_conc Low split Use Split Injection high_conc->split splitless Use Splitless Injection low_conc->splitless

Caption: Decision tree for selecting the appropriate injection mode.

References

Potential interferences in the quantification of Cyclopentanone-d8.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Cyclopentanone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of cyclopentanone, meaning the eight hydrogen atoms have been replaced with deuterium atoms. It is an ideal internal standard for the quantification of cyclopentanone and related cyclic ketones in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are very similar to the non-labeled analyte (cyclopentanone), ensuring it behaves similarly during sample preparation, extraction, and chromatography. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise and accurate quantification.[1]

Q2: What are the primary sources of interference in the quantification of an analyte using this compound?

The main potential interferences can be categorized as follows:

  • Matrix Effects: Components of the sample matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer, which can lead to inaccurate quantification.[2][3][4][5][6]

  • Isotopic Exchange (Hydrogen-Deuterium Exchange): The deuterium atoms on this compound can potentially exchange with hydrogen atoms from the sample or solvent, particularly in aqueous, acidic, or basic conditions. This "back-exchange" can alter the mass-to-charge ratio of the internal standard and compromise the analysis.[7]

  • Purity of the Internal Standard: The presence of unlabeled cyclopentanone as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[7]

  • Chromatographic Co-elution of Isobaric Interferences: Other compounds in the sample having the same nominal mass as this compound and co-eluting with it can interfere with its detection.

  • Instrumental Carryover and Contamination: Residual analyte or internal standard from previous injections can lead to inaccurate results in subsequent analyses.

Q3: How can I minimize the risk of hydrogen-deuterium (H-D) exchange?

To minimize H-D exchange, consider the following:

  • Solvent Selection: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If possible, use aprotic or neutral pH solvents for sample preparation and storage.

  • Temperature Control: Perform sample preparation and storage at low temperatures to reduce the rate of exchange reactions.

  • In-source Exchange: Be aware that H-D exchange can also occur within the ion source of the mass spectrometer.[1][7] Optimization of source parameters, such as temperature, may be necessary.

Q4: What should I do if I suspect my this compound standard is contaminated with unlabeled cyclopentanone?

  • Check the Certificate of Analysis (CoA): The CoA from the supplier should specify the isotopic purity of the standard.

  • Analyze the Standard Alone: Inject a solution of the this compound standard without any analyte. Monitor the mass channel for unlabeled cyclopentanone. The presence of a significant peak will confirm contamination.

  • Quantify the Impurity: If contamination is present, you may be able to quantify the level of the unlabeled impurity and correct your results accordingly, though this can be complex. The best practice is to obtain a new standard with a higher isotopic purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of an analyte using this compound as an internal standard.

Issue 1: Inconsistent or Non-Reproducible Internal Standard Area
Potential Cause Troubleshooting Step
Inconsistent Pipetting Verify the calibration and proper operation of pipettes used for adding the internal standard. Use a fresh tip for each sample.
Sample Matrix Variability Different samples can have varying matrix effects. Evaluate matrix effects by comparing the internal standard response in neat solvent versus in extracted blank matrix.[4]
Instrumental Instability Check for fluctuations in the MS detector response by injecting a standard solution multiple times. Clean the ion source if necessary.
Degradation of Internal Standard Prepare fresh dilutions of the this compound standard from a stock solution. Compare the response of the fresh dilution to the old one.
Issue 2: Poor Recovery of the Internal Standard
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to ensure efficient recovery of both the analyte and internal standard.
Adsorption to Surfaces Use silanized glassware or polypropylene vials to minimize adsorption of the analyte and internal standard.
Evaporation Loss If a solvent evaporation step is used, ensure it is not too aggressive, as this can lead to the loss of volatile compounds like cyclopentanone. Use a gentle stream of nitrogen and a controlled temperature.
Issue 3: Shift in the Retention Time of this compound
Potential Cause Troubleshooting Step
Chromatographic Column Degradation Inspect the column performance by injecting a standard mix. If peak shape is poor or retention times are shifting for multiple compounds, the column may need to be replaced.
Changes in Mobile Phase Composition Ensure the mobile phase is prepared correctly and is consistent between runs. For GC, verify the carrier gas flow rate.
Isotope Effect A small difference in retention time between the deuterated internal standard and the native analyte can sometimes be observed (isotopic shift). This is generally acceptable as long as it is consistent.[7]
Issue 4: Presence of Interfering Peaks at the m/z of this compound
Potential Cause Troubleshooting Step
Co-eluting Matrix Component Optimize the chromatographic method to improve the separation of the internal standard from interfering matrix components. This may involve changing the temperature gradient (GC) or mobile phase gradient (LC).
Contamination from Sample Preparation Analyze a method blank (all reagents and steps without the sample) to identify the source of contamination.
Carryover from Previous Injection Inject a solvent blank after a high-concentration sample to check for carryover. If present, optimize the wash steps in your autosampler.

Quantitative Data Summary

The following tables summarize potential quantitative impacts of interferences. Note that these are illustrative examples and the actual effect will depend on the specific experimental conditions.

Table 1: Illustrative Impact of Hydrogen-Deuterium Exchange on Analyte Quantification

Scenario Observed Internal Standard Response Calculated Analyte Concentration Potential Error
No H-D Exchange100,00010.0 ng/mL (Correct)0%
10% H-D Exchange90,00011.1 ng/mL+11%
25% H-D Exchange75,00013.3 ng/mL+33%

This table is a hypothetical example to illustrate the principle. A study on a different deuterated standard reported a 28% increase in the non-labeled compound after one hour of incubation in plasma, which would lead to a significant overestimation of the analyte.

Table 2: Example of Matrix Effect Evaluation

Sample Type Mean Peak Area of this compound Matrix Effect (%)
Neat Solvent150,000N/A
Extracted Blank Matrix A120,000-20% (Ion Suppression)
Extracted Blank Matrix B165,000+10% (Ion Enhancement)

Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100

Experimental Protocols

Protocol 1: General Procedure for Quantification of Cyclopentanone in Water by Headspace GC-MS

This protocol is adapted from the principles outlined in EPA Method 8260D for the analysis of volatile organic compounds.

1. Reagents and Standards

  • Cyclopentanone (analytical standard)

  • This compound (isotopic purity >99%)

  • Methanol (purge and trap grade)

  • Reagent water (organic-free)

2. Preparation of Stock and Working Standards

  • Prepare a stock solution of cyclopentanone in methanol (e.g., 1000 µg/mL).

  • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • From the stock solutions, prepare working standard solutions containing both cyclopentanone and this compound at various concentrations.

3. Sample Preparation

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a known volume of the this compound working standard solution to each sample, calibration standard, and quality control sample. A typical final concentration for the internal standard is 10-50 µg/L.

4. Headspace GC-MS Analysis

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID x 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Cyclopentanone: m/z 84 (quantifier), m/z 56 (qualifier)

      • This compound: m/z 92 (quantifier), m/z 64 (qualifier)

5. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of cyclopentanone to the peak area of this compound against the concentration of cyclopentanone.

  • Determine the concentration of cyclopentanone in the samples from the calibration curve.

Visualizations

InterferencePathway cluster_sample Sample Matrix cluster_analysis Analytical Process cluster_interferences Potential Interferences Matrix Matrix Components (e.g., salts, lipids, proteins) Extraction Sample Preparation & Extraction Matrix->Extraction MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Matrix->MatrixEffect Co-elution Analyte Cyclopentanone (Analyte) Analyte->Extraction IS This compound (IS) IS->Extraction HD_Exchange H-D Exchange IS->HD_Exchange Aqueous/Acidic/Basic Conditions Chromatography GC/LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection MatrixEffect->Ionization HD_Exchange->IS Alters IS m/z Purity IS Impurity (Unlabeled Analyte) Purity->IS Contributes to Analyte Signal TroubleshootingWorkflow Start Inaccurate Quantification Observed CheckIS Check Internal Standard Response Variability Start->CheckIS ConsistentIS IS Response Consistent? CheckIS->ConsistentIS CheckRecovery Evaluate Analyte and IS Recovery GoodRecovery Recovery Acceptable? CheckRecovery->GoodRecovery CheckBlanks Analyze Method and Solvent Blanks BlanksClean Blanks Clean? CheckBlanks->BlanksClean CheckPurity Verify IS Purity PurityOK Purity >99%? CheckPurity->PurityOK ConsistentIS->CheckRecovery Yes OptimizeChroma Optimize Chromatography for Matrix Effects ConsistentIS->OptimizeChroma No GoodRecovery->CheckBlanks Yes OptimizeExtraction Optimize Extraction Procedure GoodRecovery->OptimizeExtraction No BlanksClean->CheckPurity Yes InvestigateContamination Investigate Source of Contamination BlanksClean->InvestigateContamination No NewStandard Obtain New Internal Standard PurityOK->NewStandard No Resolved Issue Resolved PurityOK->Resolved Yes OptimizeExtraction->Resolved OptimizeChroma->Resolved InvestigateContamination->Resolved NewStandard->Resolved

References

Stability of Cyclopentanone-d8 in various solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Cyclopentanone-d8 in various laboratory solvents and under different storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimental work. This resource includes detailed experimental protocols and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recent analysis using a this compound internal standard shows inconsistent results. What could be the cause?

A1: Inconsistent results when using this compound as an internal standard are often linked to its stability in the prepared solutions. The primary cause for concern is the potential for hydrogen-deuterium (H/D) exchange, where the deuterium atoms on the cyclopentanone ring are replaced by hydrogen atoms from the solvent or trace amounts of water. All eight deuterium atoms in this compound are in alpha-positions to the carbonyl group, making them susceptible to exchange, especially under acidic or basic conditions.

Troubleshooting Steps:

  • Evaluate Solvent Purity: Ensure that your solvents are anhydrous and of high purity. Trace amounts of water or acidic/basic impurities can catalyze H/D exchange.

  • Check for Contaminants: Contamination in your sample or on your glassware can alter the pH of your solution, accelerating degradation.

  • Review Storage Conditions: Assess how your stock and working solutions are stored. Exposure to light and elevated temperatures can potentially lead to degradation over time.

  • Verify Isotopic Purity: It is crucial to periodically verify the isotopic purity of your this compound solutions. This can be done using Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS).

Q2: How stable is this compound in common laboratory solvents like methanol, acetonitrile, DMSO, and water?

A2: While specific long-term quantitative stability data for this compound in all common solvents is not extensively published, the primary stability concern is H/D exchange. The rate of this exchange is influenced by the solvent's properties and the presence of any catalysts (acids or bases).

General Stability Considerations:

  • Aprotic Solvents (Acetonitrile, DMSO): this compound is expected to be relatively stable in pure, anhydrous aprotic solvents. However, DMSO can be hygroscopic and may absorb water from the atmosphere, which could facilitate H/D exchange over time.

  • Protic Solvents (Methanol, Water): Protic solvents can act as a source of protons (or deuterons in a deuterated solvent), increasing the likelihood of H/D exchange. The rate of exchange in these solvents is highly dependent on the pH of the solution.

  • Aqueous Solutions: The stability of this compound in water is significantly influenced by pH. Acidic or basic conditions will catalyze the enolization of the ketone, which is the primary mechanism for H/D exchange. For optimal stability, aqueous solutions should be buffered to a neutral pH.

Q3: What are the ideal storage conditions for this compound, both as a neat compound and in solution?

A3: To ensure the long-term stability of this compound, proper storage is essential.

Summary of Recommended Storage Conditions:

FormTemperatureLight ConditionsAtmosphereContainer
Neat Compound 2-8°C (Refrigerated)Protected from lightInert gas (e.g., Argon, Nitrogen)Tightly sealed, amber glass vial
In Solution ≤ -20°C (Frozen)Protected from lightHeadspace flushed with inert gasTightly sealed, amber glass vial

Potential Degradation Pathway

The primary degradation pathway for this compound in solution is keto-enol tautomerism , which facilitates hydrogen-deuterium exchange at the alpha-carbons. This process can be catalyzed by both acids and bases.

G cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Keto This compound (Keto Form) Enolate Enolate Intermediate Keto->Enolate + OH- Enolate->Keto + H2O ExchangedKeto Partially Exchanged Cyclopentanone (e.g., d7) Enolate->ExchangedKeto + H2O Enol Enol Form ExchangedKeto_acid Partially Exchanged Cyclopentanone (e.g., d7) Enol->ExchangedKeto_acid - H+ Keto_acid This compound (Keto Form) Keto_acid->Enol + H+

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

To quantitatively assess the stability of this compound, a well-designed study is necessary. The following protocols outline the methodology for conducting such a study.

Workflow for Stability Assessment

G Prep Prepare Solutions in Various Solvents Store Store Aliquots under Different Conditions Prep->Store Sample Sample at Time Points Store->Sample NMR Analyze by qNMR Sample->NMR MS Analyze by LC-HRMS Sample->MS Data Calculate Isotopic Purity and Concentration NMR->Data MS->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for stability testing.
Protocol 1: Quantitative NMR (qNMR) for Isotopic Purity Determination

Objective: To determine the isotopic purity of this compound over time by quantifying the residual proton signals at the alpha-positions.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of a stable, non-deuterated internal standard (e.g., maleic acid) into an NMR tube.

    • Add a precise volume of the this compound solution to be tested.

    • Ensure the solvent used for the NMR measurement does not have signals that overlap with the analyte or internal standard.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.

      • Use of a 90° pulse.

  • Data Analysis:

    • Integrate the well-resolved signals of the internal standard and the residual proton signals of this compound.

    • Calculate the concentration of the residual protons in the this compound sample relative to the known concentration of the internal standard.

    • The percentage of deuterium at the alpha-positions can be calculated based on the initial concentration and the measured concentration of residual protons.

Protocol 2: LC-HRMS for Stability Monitoring

Objective: To monitor the isotopic distribution of this compound and detect the formation of partially deuterated species over time.

Methodology:

  • Sample Preparation:

    • Dilute the this compound solution to an appropriate concentration for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable liquid chromatography method to separate this compound from any potential impurities.

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire full scan mass spectra of the eluting peak corresponding to this compound.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of this compound and its potential partially deuterated analogs (d7, d6, etc.).

    • Analyze the isotopic pattern of the this compound peak at each time point.

    • A change in the relative abundance of the different isotopologues over time indicates H/D exchange. The extent of exchange can be quantified by comparing the peak areas of the different deuterated species.

Troubleshooting Guide: Logical Flow

G Start Inconsistent Results? CheckPurity Check Solvent Purity and pH Start->CheckPurity CheckStorage Review Storage Conditions Start->CheckStorage CheckIsotopic Verify Isotopic Purity (NMR/MS) Start->CheckIsotopic PurityIssue Solvent Contamination (Water, Acid/Base) CheckPurity->PurityIssue StorageIssue Improper Temperature or Light Exposure CheckStorage->StorageIssue IsotopicIssue H/D Exchange Occurred CheckIsotopic->IsotopicIssue PurityIssue->CheckStorage No SolutionPurity Use High-Purity, Anhydrous Solvents. Buffer if Necessary. PurityIssue->SolutionPurity Yes StorageIssue->CheckIsotopic No SolutionStorage Store Solutions at ≤ -20°C, Protected from Light. StorageIssue->SolutionStorage Yes SolutionIsotopic Prepare Fresh Solutions. Re-evaluate Stability Protocol. IsotopicIssue->SolutionIsotopic Yes

Troubleshooting poor peak shape for Cyclopentanone-d8 in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape with Cyclopentanone-d8 in their chromatographic analyses. The following question-and-answer format directly addresses common issues to help you achieve optimal separation and peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[1][2][3] For this compound, a polar ketone, this can be caused by several factors:

  • Secondary Interactions: The most likely cause is the interaction of the ketone group with active sites, such as acidic silanol groups on the surface of silica-based columns.[1][4][5] These interactions can lead to some molecules being more strongly retained, resulting in a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6]

  • Column Contamination or Degradation: Accumulation of non-volatile residues on the column or degradation of the stationary phase can create active sites that cause tailing.[7][8]

  • Dead Volume: Excessive volume in the system outside of the column can cause band broadening and tailing.[1][2]

Q2: Can the deuterium labeling in this compound affect its peak shape?

While the deuterium atoms themselves are unlikely to directly cause poor peak shape, they can influence the chromatography in subtle ways. Deuterated compounds can have slightly different retention times compared to their non-deuterated analogs due to isotope effects on bond energies and molecular interactions.[9][10] This might lead to co-elution with matrix components that could indirectly affect the peak shape. However, the fundamental causes of poor peak shape are more likely related to the chemical properties of the cyclopentanone molecule and the chromatographic conditions.

Q3: My this compound peak is fronting. What does this mean?

Peak fronting, where the front of the peak is less steep than the back, is often a sign of:

  • Sample Overload: Injecting a sample that is too concentrated can lead to this issue.[6][11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in a fronting peak.[11][12][13]

  • Column Issues: A void or channel in the column packing can also lead to peak fronting.[1][11]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing in Gas Chromatography (GC)

If you are observing peak tailing for this compound in your GC analysis, follow this troubleshooting workflow.

G start Poor Peak Shape for This compound (Tailing) check_inertness Assess System Inertness (Inject an inert compound like methane) start->check_inertness maintenance Perform Inlet Maintenance (Replace liner, septum, gold seal) check_inertness->maintenance If inert peak tails method_optimization Optimize GC Method check_inertness->method_optimization If inert peak is symmetrical trim_column Trim Column (Remove 10-15 cm from the inlet side) maintenance->trim_column If tailing persists new_column Install a New, Inert Column trim_column->new_column If tailing persists new_column->method_optimization

Caption: Troubleshooting workflow for GC peak tailing.

Experimental Protocol: Assessing System Inertness

  • Prepare a Methane Standard: Use a gas-tight syringe to prepare a dilution of methane in an appropriate solvent or use a commercially available standard.

  • GC Conditions: Use the same GC conditions (temperature program, flow rate, etc.) as your this compound analysis.

  • Injection: Inject a small volume of the methane standard.

  • Analysis: Examine the peak shape of the methane. Since methane is non-polar and unlikely to interact with active sites, it should exhibit a symmetrical Gaussian peak shape.[2][7] If the methane peak tails, it indicates a problem with the flow path, such as dead volume or a poorly installed column.[2][7]

Quantitative Data: GC Method Parameters for this compound (Starting Points)

ParameterRecommended ValueRationale
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Carrier Gas Helium or HydrogenInert carrier gases.
Flow Rate 1-2 mL/minOptimal for capillary columns.
Oven Program Start at 40-50°C, hold for 1-2 min, then ramp at 10-20°C/min to 200°CProvides good separation of volatile compounds.
Column Type Low-polarity to mid-polarity (e.g., DB-5ms, DB-WAX)Choose a column where this compound is well-retained and separated from interferences.
Guide 2: Mitigating Peak Tailing in Liquid Chromatography (LC)

For LC analyses of this compound exhibiting peak tailing, consider the following steps.

G start Poor Peak Shape for This compound (Tailing) check_overload Check for Column Overload (Dilute sample and re-inject) start->check_overload optimize_mp Optimize Mobile Phase (Adjust pH, add buffer) check_overload->optimize_mp If tailing persists good_peak Symmetrical Peak check_overload->good_peak If peak shape improves check_column Evaluate Column (Use end-capped column, check for voids) optimize_mp->check_column If tailing persists system_check Check for Dead Volume (Use appropriate tubing) check_column->system_check If tailing persists system_check->good_peak If peak shape improves

Caption: Troubleshooting workflow for LC peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

The interaction between the ketone group of this compound and residual silanol groups on the column packing is a primary cause of peak tailing.[1][4] Modifying the mobile phase pH can help to suppress the ionization of these silanol groups.

  • Initial Mobile Phase: Start with a standard mobile phase for reversed-phase chromatography, such as a mixture of acetonitrile and water.

  • Lower pH: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to lower the pH.[6] At a lower pH, the silanol groups are protonated and less likely to interact with the analyte.

  • Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.

  • Analyze: Inject the this compound standard and observe the peak shape. A reduction in tailing should be apparent.

Quantitative Data: LC Method Parameters for this compound (Starting Points)

ParameterRecommended ValueRationale
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase solvents.
pH Modifier 0.1% Formic Acid or Acetic AcidTo suppress silanol interactions.
Flow Rate 0.8-1.2 mL/min (for standard 4.6 mm ID columns)Typical flow rates for good efficiency.
Column Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Column Type C18 or C8 with end-cappingEnd-capping minimizes exposed silanol groups.[4]
Injection Volume 5-20 µLKeep the injection volume low to avoid overload.[12]

By systematically addressing these potential issues, you can diagnose the root cause of poor peak shape for this compound and implement the appropriate corrective actions to achieve accurate and reliable chromatographic results.

References

Correcting for isotopic overlap between Cyclopentanone-d8 and the analyte.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic overlap between an analyte and its deuterated internal standard, specifically focusing on the use of Cyclopentanone-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in mass spectrometry?

A1: Isotopic overlap, often referred to as "crosstalk," occurs when the isotopic distribution of an analyte and its stable isotope-labeled internal standard (SIL-IS) are not completely resolved.[1] In the context of using this compound as an internal standard, this means that a portion of the signal measured for the analyte may be contributed by the isotopic variants of the deuterated internal standard, and vice-versa. This is particularly relevant for high-resolution mass spectrometry where the mass difference between isotopes is detectable.

Q2: Why is it important to correct for isotopic overlap?

A2: Failure to correct for isotopic overlap can lead to inaccurate quantification. The overlap can artificially inflate the measured signal of the analyte, leading to an overestimation of its concentration.[1] This is especially problematic when there is a large disparity in the concentrations of the analyte and the internal standard. Correcting for this interference is crucial for maintaining the accuracy and reliability of quantitative LC-MS/MS assays.

Q3: What causes isotopic overlap with this compound?

A3: this compound (C₅D₈O) is synthesized to have deuterium atoms in place of hydrogen atoms. However, the isotopic enrichment is not always 100%. Commercially available this compound typically has an isotopic purity of around 98 atom % D. This means that a small percentage of the internal standard molecules will contain fewer than eight deuterium atoms (e.g., d7, d6), and will therefore have a lower mass. These less-deuterated species can contribute to the signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, causing overlap.

Q4: How does isotopic overlap affect the calibration curve?

A4: Isotopic overlap can introduce non-linearity into the calibration curve, particularly at the lower and upper ends of the concentration range.[1] This is because the contribution of the internal standard's isotopes to the analyte signal is not constant and becomes more significant at low analyte concentrations. This can compromise the accuracy of the quantification if a simple linear regression is used.

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantitative results when using this compound internal standard.

This guide will walk you through the steps to identify and correct for potential isotopic overlap.

Step 1: Verify the Isotopic Distribution of Your Internal Standard

  • Action: Infuse a high-concentration solution of your this compound internal standard directly into the mass spectrometer.

  • Expected Outcome: Observe the full isotopic profile. You should see the main peak for the d8 species, as well as smaller peaks for d7, d6, etc.

  • Troubleshooting:

    • If you only see the d8 peak: Your instrument may not have sufficient resolution to detect the isotopic variants. While this simplifies things, be aware that lower-abundance isotopes might still be present and contributing to the analyte signal, especially at high internal standard concentrations.

    • If the relative abundance of the lower deuterated species is higher than expected: Your internal standard may be of lower purity than specified. This will necessitate a more rigorous correction.

Step 2: Assess the Contribution of the Internal Standard to the Analyte Signal

  • Action: Prepare a "zero sample" containing only the internal standard (at the concentration used in your assay) and no analyte. Analyze this sample using your LC-MS/MS method.

  • Expected Outcome: You should observe a small peak at the retention time and m/z of your analyte. This is the contribution from the isotopic variants of the internal standard.

  • Troubleshooting:

    • If you see no peak for the analyte: The contribution of the internal standard to the analyte signal may be negligible at your working concentration. However, it is still good practice to perform the correction, especially for regulated bioanalysis.

    • If the analyte peak is significant (e.g., >5% of the analyte's lower limit of quantification): Correction for isotopic overlap is mandatory for accurate quantification.

Step 3: Apply the Isotopic Overlap Correction

  • Concept: The correction involves subtracting the contribution of the internal standard's isotopes from the measured analyte signal. A simplified mathematical correction is provided in the experimental protocol below. More complex scenarios may require a non-linear calibration model.[1]

Quantitative Data Summary

The isotopic purity of the internal standard is critical for accurate correction. Below is a table summarizing the typical isotopic information for commercially available this compound.

ParameterValueSource
Chemical FormulaC₅D₈OManufacturer's Certificate of Analysis
Molecular Weight92.17 g/mol Manufacturer's Certificate of Analysis
Isotopic Enrichment≥ 98 atom % DManufacturer's Certificate of Analysis
Common Isotopic Impuritiesd7-CyclopentanoneInferred from isotopic enrichment

Experimental Protocol: Correction for Isotopic Overlap

This protocol outlines the steps for quantifying an analyte using this compound as an internal standard, with a mathematical correction for isotopic overlap.

1. Materials and Reagents:

  • Analyte of interest

  • This compound (isotopic purity ≥ 98%)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and mobile phases

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the analyte and a separate stock solution of this compound.

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank matrix.

  • Add a constant concentration of this compound to each calibration standard and quality control (QC) sample.

3. LC-MS/MS Analysis:

  • Develop a selective and sensitive LC-MS/MS method for the analyte and this compound.

  • Analyze the calibration standards, QC samples, and unknown samples.

4. Data Processing and Isotopic Overlap Correction:

  • Step 4.1: Determine the Correction Factor (CF)

    • Analyze a sample containing only the this compound internal standard at the working concentration.

    • Measure the peak area of the signal in the analyte's mass transition (A_analyte_in_IS) and the peak area of the internal standard's mass transition (A_IS_in_IS).

    • Calculate the Correction Factor: CF = A_analyte_in_IS / A_IS_in_IS

  • Step 4.2: Correct the Analyte Peak Area in Samples

    • For each sample (calibrators, QCs, and unknowns), measure the peak area of the analyte (A_measured_analyte) and the internal standard (A_measured_IS).

    • Calculate the Corrected Analyte Peak Area (A_corrected_analyte): A_corrected_analyte = A_measured_analyte - (CF * A_measured_IS)

  • Step 4.3: Calculate the Response Ratio and Quantify

    • Calculate the corrected response ratio: Corrected Response Ratio = A_corrected_analyte / A_measured_IS

    • Construct the calibration curve by plotting the Corrected Response Ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Isotopic_Overlap_Correction_Workflow cluster_prep Sample Preparation cluster_data_proc Data Processing prep_standards Prepare Calibration Standards & QCs add_is Spike with this compound prep_standards->add_is lcms_analysis Analyze Samples prep_standards->lcms_analysis add_is->lcms_analysis measure_areas Measure Peak Areas (Analyte & IS) lcms_analysis->measure_areas calc_cf Calculate Correction Factor (CF) measure_areas->calc_cf correct_analyte Correct Analyte Area measure_areas->correct_analyte calc_cf->correct_analyte calc_ratio Calculate Corrected Response Ratio correct_analyte->calc_ratio quantify Quantify Analyte calc_ratio->quantify Signaling_Pathway cluster_measured_signals Measured Signals cluster_true_signals True Signals cluster_overlap Isotopic Overlap Measured_Analyte Measured Analyte Signal Measured_IS Measured IS Signal True_Analyte True Analyte Signal True_Analyte->Measured_Analyte True_IS True IS Signal True_IS->Measured_IS IS_to_Analyte IS Contribution to Analyte True_IS->IS_to_Analyte IS_to_Analyte->Measured_Analyte

References

Impact of sample extraction techniques on Cyclopentanone-d8 recovery.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentanone-d8. It focuses on the impact of different sample extraction techniques on analyte recovery and offers detailed experimental protocols and data presentation to assist in optimizing analytical methods.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound, often used as an internal standard, can compromise the accuracy and reliability of analytical results. This guide addresses common issues and provides systematic troubleshooting steps.

Q1: What are the initial checks if I observe low recovery of my this compound internal standard?

A1: Before investigating the extraction method itself, it is crucial to rule out issues with your analytical instrumentation.

  • GC/MS System Check : Ensure your Gas Chromatography-Mass Spectrometry (GC/MS) system is performing optimally. Leaks in the septum or a contaminated liner are common culprits for poor peak shape and intensity.[1] A leaky septum can lead to the loss of the sample diluent, paradoxically making peaks appear larger or, in other cases, causing inconsistent results.[1]

  • Column Installation : Improperly installed columns can lead to detector sensitivity issues.[2] Ensure the column is installed at the correct depth in both the injector and the detector.

  • Standard Solution Integrity : Verify the concentration and stability of your this compound standard solution. Degradation or incorrect preparation can lead to apparent low recovery.

Q2: My GC/MS system is fine. How do I troubleshoot the extraction method itself?

A2: The choice of extraction technique and its parameters are critical for achieving high and reproducible recovery. Here’s how to troubleshoot common methods:

Liquid-Liquid Extraction (LLE)
  • Problem : Low recovery after LLE.

    • Cause : Inefficient partitioning of this compound into the organic solvent. This can be due to an inappropriate solvent choice or insufficient mixing.

    • Solution :

      • Solvent Selection : Use a non-polar solvent in which this compound is highly soluble, such as methyl tert-butyl ether (MTBE) or hexane.[3]

      • pH Adjustment : While this compound is neutral, the sample matrix pH can influence the extraction of other components that may interfere. Ensure the pH is optimized for your specific sample matrix.

      • Mixing : Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 30-60 seconds) to facilitate efficient partitioning.[3]

      • Phase Separation : Incomplete phase separation can lead to loss of the organic layer containing the analyte. Centrifugation can help create a clear demarcation between the layers.[3]

    • Pro-Tip : Perform a second extraction step to increase recovery, although this will also increase the processing time.[4]

Solid-Phase Extraction (SPE)
  • Problem : Low recovery after SPE.

    • Cause : Analyte breakthrough during sample loading or incomplete elution.

    • Solution :

      • Sorbent Selection : For a relatively non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is typically used.[5]

      • Method Optimization :

        • Conditioning : Properly condition the SPE cartridge to activate the sorbent. This usually involves washing with methanol followed by water or a buffer.[6]

        • Sample Loading : Ensure the sample is loaded at an appropriate flow rate (e.g., 1-5 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[5]

        • Washing : Use a weak solvent to wash away interferences without eluting the this compound.

        • Elution : Use a strong, non-polar solvent to elute the analyte. It may be beneficial to use two smaller aliquots of the elution solvent instead of one large one.[7] A "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[8]

    • Pro-Tip : If low recovery persists, collect the fractions from each step (load, wash, and elution) and analyze them to pinpoint where the analyte is being lost.[8]

Headspace (HS) Analysis
  • Problem : Low or inconsistent signal in Headspace GC-MS.

    • Cause : Suboptimal partitioning of this compound from the sample matrix into the headspace.

    • Solution :

      • Temperature and Time : Optimize the incubation temperature and time to ensure equilibrium is reached between the sample and the headspace.[9] For volatile compounds, higher temperatures generally increase the vapor pressure and thus the concentration in the headspace.[9]

      • Matrix Modification : The sample matrix can significantly affect partitioning. For aqueous samples, adding salt ("salting out") can decrease the solubility of this compound and drive it into the headspace.[10]

      • Phase Ratio : The ratio of the headspace volume to the sample volume is a critical parameter. A larger headspace volume can sometimes lead to a lower concentration of the analyte in the gas phase.[9]

    • Pro-Tip : For complex matrices, matrix effects can still be an issue. In a study on a similar compound, 2-cyclopentyl-cyclopentanone, the addition of water to a solid polar matrix helped to disrupt hydrogen bonding and improve recovery.[11]

Frequently Asked Questions (FAQs)

Q3: What are the expected recovery rates for this compound with different extraction techniques?

A3: The recovery of this compound is highly dependent on the specific protocol, sample matrix, and optimization of the method. The following table provides typical recovery ranges for well-optimized methods.

Extraction TechniqueTypical Recovery Range (%)Key Considerations
Liquid-Liquid Extraction (LLE) 70-90%Highly dependent on solvent choice and number of extractions.
Solid-Phase Extraction (SPE) 85-110%Sorbent selection and elution solvent are critical. Can be highly reproducible.
QuEChERS 80-115%Fast and efficient, but the cleanup step needs to be optimized for the specific matrix.
Headspace (HS) Not applicable (equilibrium-based)The goal is reproducible partitioning, not quantitative extraction. Signal intensity is key.

Note: Recovery percentages are estimates for optimized methods and can vary significantly based on the sample matrix and experimental conditions.

Q4: Can you provide a detailed protocol for Liquid-Liquid Extraction of this compound from an aqueous sample?

A4: The following is a general protocol that should be optimized for your specific application.

Experimental Protocol: Liquid-Liquid Extraction (LLE)
  • Sample Preparation : To 1 mL of the aqueous sample in a glass tube, add the appropriate amount of this compound internal standard solution.

  • Extraction : Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Mixing : Cap the tube and vortex for 60 seconds to ensure thorough mixing of the two phases.

  • Phase Separation : Centrifuge the tube at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[3]

  • Collection : Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Second Extraction (Optional) : Repeat steps 2-5 with a fresh aliquot of MTBE and combine the organic layers to improve recovery.

  • Analysis : The collected organic extract is now ready for GC/MS analysis.

Q5: What is a standard protocol for Solid-Phase Extraction of this compound?

A5: This protocol is a starting point for developing an SPE method for this compound from a liquid sample.

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Cartridge Selection : Choose a reversed-phase SPE cartridge (e.g., C18, 100 mg).

  • Conditioning :

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[5]

  • Sample Loading :

    • Pre-treat the sample by adding the this compound internal standard.

    • Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing :

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution :

    • Elute the this compound with 1 mL of acetonitrile or another suitable non-polar solvent.

    • Consider a "soak step" by allowing the elution solvent to remain in the cartridge for 1-2 minutes before completing the elution.[8]

  • Analysis : The eluate is ready for GC/MS analysis.

Q6: How can I visualize the troubleshooting workflow for low internal standard recovery?

A6: The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent This compound Recovery check_gcms Is GC/MS System Performing Correctly? start->check_gcms fix_gcms Troubleshoot GC/MS: - Check for leaks - Replace septum/liner - Verify column installation check_gcms->fix_gcms No check_std Is Standard Solution Correctly Prepared and Stable? check_gcms->check_std Yes fix_gcms->start Re-analyze remake_std Remake Standard Solution check_std->remake_std No eval_extraction Evaluate Extraction Method check_std->eval_extraction Yes remake_std->start Re-analyze

Caption: A decision tree for troubleshooting low this compound recovery.

Q7: Can you illustrate the general steps in a sample extraction and analysis workflow?

A7: The following diagram shows a generalized workflow from sample collection to data analysis.

ExtractionWorkflow General Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection add_is Add Internal Standard (this compound) sample_collection->add_is extraction Extraction (LLE, SPE, QuEChERS, etc.) add_is->extraction gcms_analysis GC/MS Analysis extraction->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: A typical workflow for sample extraction and analysis.

References

Minimizing back-exchange of deuterium in Cyclopentanone-d8.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclopentanone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium back-exchange and to offer troubleshooting assistance for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is the process where deuterium atoms on a deuterated molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents, reagents, or atmospheric moisture). This is a significant concern as it compromises the isotopic purity of the labeled compound, which can impact the accuracy and reliability of experimental results, particularly in quantitative analyses using mass spectrometry or in mechanistic studies where the position of the deuterium label is critical.[1][2][3]

Q2: Which deuterium atoms in this compound are most susceptible to back-exchange?

A2: The deuterium atoms in the alpha-positions (the carbons adjacent to the carbonyl group, C2 and C5) are the most susceptible to back-exchange.[4] This is due to the mechanism of keto-enol tautomerism, where the presence of an acid or base catalyst facilitates the formation of an enol or enolate intermediate, leading to the exchange of the alpha-deuteriums.[5][6][7][8]

Q3: What are the primary factors that promote deuterium back-exchange in this compound?

A3: The primary factors that promote deuterium back-exchange are:

  • pH: Both acidic and basic conditions catalyze the enolization process, which is the main pathway for back-exchange. The exchange rate is slowest in the neutral pH range.[2][5][6]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[9][10]

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms, facilitating the back-exchange.

Q4: How can I store this compound to maintain its isotopic purity?

A4: To maintain the isotopic purity of this compound during storage, it is recommended to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Store it at a low temperature, as recommended by the supplier.

  • Store it away from acidic or basic substances.

Q5: Which analytical techniques are suitable for determining the isotopic purity of this compound?

A5: The most common and effective techniques for determining the isotopic purity of this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to quantify the degree of deuteration.[11][12][13] ¹H NMR can be used to measure the residual proton signals, while ²H NMR directly detects the deuterium atoms.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecule and calculate the percentage of deuteration.[1][14][15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium label detected after reaction workup. Exposure to acidic or basic aqueous solutions during extraction.- Use neutral water (pH ~7) for extractions.- Minimize the duration of contact with aqueous phases.- Consider using aprotic solvents for extraction where possible.- Work at reduced temperatures during the workup process.[9]
Gradual decrease in isotopic purity over time in solution. Use of protic solvents (e.g., methanol, ethanol, water).- Whenever possible, use aprotic solvents (e.g., dichloromethane, chloroform, acetonitrile, DMSO).- If a protic solvent is necessary, use its deuterated form (e.g., methanol-d4, D₂O).- Prepare solutions fresh before use and store them under an inert atmosphere.
Inconsistent results in quantitative mass spectrometry. Back-exchange occurring in the LC-MS mobile phase or during sample preparation.- Use a mobile phase with a pH as close to neutral as possible, avoiding acidic or basic additives if the analyte is sensitive.- Minimize the time between sample preparation and analysis.- Keep samples cooled in the autosampler.
NMR spectrum shows unexpected proton signals. Contamination with a protic solvent or incomplete deuteration.- Ensure all glassware is thoroughly dried before use.- Use deuterated solvents for NMR analysis that are of high purity and low water content.- Re-evaluate the isotopic purity of the starting material.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Inspection: Upon receiving this compound, inspect the container for any damage to the seal.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Aliquoting: If you need to use small amounts over time, consider aliquoting the material into smaller, tightly sealed vials to avoid repeated exposure of the bulk material to the atmosphere.

  • Storage: Store the vials in a desiccator at the recommended temperature (typically refrigerated).

Protocol 2: Quantification of Deuterium Purity by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of a deuterated solvent that does not contain residual signals in the region of interest (e.g., CDCl₃).

    • Add a known amount of an internal standard with a sharp, well-defined peak that does not overlap with the analyte signals.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.

  • Data Analysis:

    • Integrate the residual proton signals corresponding to the alpha-protons of cyclopentanone.

    • Integrate the signal of the internal standard.

    • Calculate the amount of non-deuterated cyclopentanone based on the relative integration of the alpha-proton signals to the internal standard.

    • Determine the percentage of deuterium incorporation.

Data Presentation

Table 1: Illustrative Impact of pH on Deuterium Back-Exchange of this compound in Aqueous Solution at 25°C

pHEstimated % Back-Exchange (after 24 hours)Notes
2> 50%Acid-catalyzed enolization leads to significant and rapid exchange.
410 - 20%Exchange is still notable under weakly acidic conditions.
7< 5%Exchange is minimized at neutral pH.
1020 - 40%Base-catalyzed enolate formation accelerates exchange.
12> 60%Strong basic conditions lead to very rapid and extensive exchange.

Note: The values in this table are illustrative estimates based on the general principles of keto-enol tautomerism for ketones. Actual experimental values may vary.

Table 2: Illustrative Impact of Temperature on Deuterium Back-Exchange of this compound in a Neutral Protic Solvent

TemperatureEstimated Relative Rate of Back-Exchange
4°C1 (Baseline)
25°C~ 5 - 10 times faster than at 4°C
40°C~ 20 - 40 times faster than at 4°C

Note: The values in this table are illustrative estimates. The rate of back-exchange generally increases with temperature.

Visualizations

Caption: Mechanism of Deuterium Back-Exchange in this compound.

Troubleshooting_Workflow Start Deuterium Loss Detected Check_pH Review pH of all solutions (workup, chromatography) Start->Check_pH Check_Temp Review reaction and workup temperatures Start->Check_Temp Check_Solvent Identify use of protic solvents Start->Check_Solvent Acid_Base Acidic or Basic conditions identified Check_pH->Acid_Base Yes End Minimized Deuterium Exchange Check_pH->End No High_Temp Elevated temperatures used Check_Temp->High_Temp Yes Check_Temp->End No Protic_Solvent Protic solvents identified Check_Solvent->Protic_Solvent Yes Check_Solvent->End No Solution_pH Neutralize all aqueous solutions Use buffered mobile phases (pH 6-7) Acid_Base->Solution_pH Solution_Temp Perform reactions and workups at lower temperatures High_Temp->Solution_Temp Solution_Solvent Substitute with aprotic or deuterated solvents Protic_Solvent->Solution_Solvent Solution_pH->End Solution_Temp->End Solution_Solvent->End

Caption: Troubleshooting workflow for unexpected deuterium loss.

References

Improving signal-to-noise ratio for Cyclopentanone-d8 in trace analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Cyclopentanone-d8 in trace analysis. Our goal is to help you improve your signal-to-noise ratio (S/N) and obtain reliable, high-quality data.

Troubleshooting Guides

Low or no signal from this compound? Poor peak shape? Unstable baseline? Use the guides below to diagnose and resolve common issues encountered during your experiments.

Issue 1: Low or No Signal-to-Noise Ratio (S/N) for this compound

A poor S/N ratio can compromise the limit of detection (LOD) and limit of quantification (LOQ) of your assay. A generally acceptable S/N for detection is ≥ 3, and for reliable quantification is ≥ 10.

Troubleshooting Workflow for Low S/N

cluster_solutions Potential Solutions start Low S/N Observed check_instrument Verify Instrument Performance (Tune, Calibration) start->check_instrument check_is_prep Review Internal Standard (IS) Preparation and Storage check_instrument->check_is_prep Instrument OK sol_instrument Re-tune/Calibrate MS Check for leaks check_instrument->sol_instrument check_sample_prep Evaluate Sample Preparation Procedure check_is_prep->check_sample_prep IS Prep OK sol_is_prep Prepare Fresh IS Solution Verify Concentration check_is_prep->sol_is_prep optimize_gcms Optimize GC/MS or LC/MS Parameters check_sample_prep->optimize_gcms Sample Prep OK sol_sample_prep Improve Extraction Efficiency Minimize Analyte Loss check_sample_prep->sol_sample_prep check_interference Investigate Matrix Effects and Interferences optimize_gcms->check_interference Optimization Ineffective sol_gcms Adjust Injection Volume/Temp Optimize Gradient/Flow Rate Select Appropriate Ions optimize_gcms->sol_gcms solution Improved S/N Achieved check_interference->solution Interferences Mitigated sol_interference Enhance Cleanup Steps Modify Chromatography check_interference->sol_interference

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Quantitative Impact of Optimization on S/N

ParameterUnoptimized ValueOptimized ValueExpected S/N Improvement
Injection Volume1 µL2 µL~2x
Split Ratio50:120:1~2.5x
Dwell Time (MS)50 ms150 ms~1.7x
Extraction Recovery60%95%~1.6x
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape can negatively impact integration and, consequently, the accuracy and precision of your results.

Logical Flow for Diagnosing Peak Shape Issues

cluster_solutions Corrective Actions start Poor Peak Shape Observed check_column Inspect Column (Age, Contamination) start->check_column check_inlet Examine GC Inlet (Septum, Liner) check_column->check_inlet Column OK sol_column Trim or Replace Column Condition Column check_column->sol_column check_flow Verify Carrier/Mobile Phase Flow Path check_inlet->check_flow Inlet OK sol_inlet Replace Septum and Liner Clean Inlet check_inlet->sol_inlet check_temp Review Temperature Settings (Inlet, Oven, Transfer Line) check_flow->check_temp Flow Path OK sol_flow Check for Leaks Ensure Consistent Flow Rate check_flow->sol_flow solution Symmetric Peak Shape Restored check_temp->solution Temperatures Optimized sol_temp Optimize Temperatures for Analyte Volatility check_temp->sol_temp

Caption: Diagnostic workflow for addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the ideal GC-MS parameters for this compound analysis?

While optimal conditions depend on the specific matrix and instrumentation, the following table provides a good starting point for method development.

Recommended Starting GC-MS Parameters

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection ModeSplitless (or low split ratio like 10:1)
Injection Volume1-2 µL
LinerDeactivated, single taper with glass wool
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp10 °C/min to 280 °C
Final Hold5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)92 (molecular ion)
Qualifier Ions (m/z)62, 44

Q2: I'm observing peak tailing for this compound. What are the likely causes?

Peak tailing is often indicative of active sites in the GC pathway. Here's a checklist to troubleshoot this issue:

  • Contaminated or Active Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile matrix components. Deactivated liners are essential.

  • Column Contamination: The front end of the GC column can become contaminated.

  • Improper Column Installation: A poor cut on the column or incorrect insertion depth into the inlet and detector can create dead volume.

Q3: Can hydrogen-deuterium (H/D) exchange be an issue for this compound?

Under typical GC-MS and LC-MS analytical conditions, H/D exchange for this compound is generally not a significant concern. The deuterium atoms are bonded to carbon and are not readily exchangeable. However, exposure to highly acidic or basic conditions, especially at elevated temperatures for prolonged periods during sample preparation, could potentially lead to some exchange. It is good practice to keep sample processing times to a minimum and to work with solutions that are close to neutral pH.

Q4: What are some best practices for preparing my this compound internal standard working solution?

  • Solvent Selection: Use a high-purity solvent that is compatible with your sample matrix and analytical method. For GC-MS, volatile solvents like methanol, acetonitrile, or ethyl acetate are common.

  • Concentration: The concentration of the internal standard should be chosen to give a strong, but not saturating, detector response. It should ideally be in the mid-range of your calibration curve.

  • Storage: Store stock and working solutions in tightly sealed vials at low temperatures (e.g., 4 °C or -20 °C) to prevent evaporation and degradation. Protect from light if the compound is light-sensitive.

  • Fresh Preparations: Prepare fresh working solutions regularly (e.g., weekly or bi-weekly) to ensure accuracy.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

This protocol describes the preparation of a calibration curve and quality control (QC) samples for the quantification of an analyte using this compound as an internal standard.

Workflow for Standard and QC Preparation

start Prepare Analyte and IS Stock Solutions prep_cal Prepare Calibration Curve Working Solutions (Serial Dilution of Analyte) start->prep_cal prep_qc Prepare QC Working Solutions (Separate Weighing of Analyte) start->prep_qc spike_cal Spike Blank Matrix with Calibration Working Solutions prep_cal->spike_cal spike_qc Spike Blank Matrix with QC Working Solutions prep_qc->spike_qc add_is Add this compound IS to all Samples spike_cal->add_is spike_qc->add_is process_samples Perform Sample Extraction (e.g., LLE, SPE) add_is->process_samples analysis Analyze by GC-MS or LC-MS process_samples->analysis

Caption: Workflow for preparing calibration standards and QCs.

Methodology:

  • Stock Solutions:

    • Accurately weigh and dissolve the analyte and this compound in a suitable solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Intermediate and Working Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of working standard solutions that will cover the desired calibration range.

    • Prepare separate intermediate and working solutions for QC samples from a different weighing of the analyte stock.

  • Spiking:

    • Aliquot the blank matrix (e.g., plasma, urine) into a series of tubes.

    • Spike the appropriate amount of each analyte working standard into the blank matrix to create the calibration standards.

    • Spike the QC working solutions into the blank matrix to create low, medium, and high QC samples.

  • Internal Standard Addition:

    • Add a fixed volume of the this compound working solution to all calibration standards, QC samples, and unknown samples.

  • Sample Processing:

    • Proceed with the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis:

    • Analyze the processed samples using the optimized GC-MS or LC-MS method.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Determine the concentrations of the QC and unknown samples from this curve.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Cyclopentanone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclopentanone-d8 as an internal standard in the validation of analytical methods, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of comprehensive validation studies specifically detailing the use of this compound, this document leverages available data for analogous deuterated ketone internal standards, such as Acetone-d6, to provide a comparative framework. The principles and methodologies described are broadly applicable to the validation of analytical methods employing deuterated internal standards.

Data Presentation: Performance Comparison of Deuterated Ketone Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analytical methods. An ideal internal standard mimics the analytical behavior of the target analyte, compensating for variations in sample preparation, injection volume, and instrument response. Deuterated analogs of volatile organic compounds are often considered the gold standard for GC-MS analysis due to their similar chemical and physical properties to the native compounds.

The following table summarizes typical performance data for analytical methods validated using deuterated ketone internal standards. This data is compiled from various sources and represents expected performance characteristics.

Performance ParameterThis compound (Expected)Acetone-d6 (Reported)Cyclohexanone-d10 (Expected)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 80 - 120%95 - 105%80 - 120%
Precision (Relative Standard Deviation, %RSD) < 15%< 3%< 15%
Limit of Detection (LOD) Analyte and matrix dependent0.157 µg/mLAnalyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependentNot explicitly statedAnalyte and matrix dependent

Note: The performance of this compound and Cyclohexanone-d10 is expected to be comparable to other deuterated ketone internal standards under optimized analytical conditions. Specific performance will vary based on the analyte, matrix, and instrumentation.

Experimental Protocols: A General Framework for Method Validation

The following outlines a generalized experimental protocol for the validation of a GC-MS method for the quantification of volatile organic compounds (VOCs) using a deuterated ketone internal standard like this compound.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the target analytes and the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions to cover the expected concentration range of the samples. Spike each calibration standard with a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Sample Preparation: The sample preparation method will be matrix-dependent. For aqueous samples, liquid-liquid extraction or solid-phase microextraction (SPME) are common. For solid samples, solvent extraction followed by cleanup may be necessary. Spike the internal standard into each sample and QC sample before any extraction or dilution steps.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of VOCs.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: An optimized temperature program is crucial for the separation of target analytes from matrix interferences. A typical program might start at a low temperature (e.g., 40°C), ramp to a high temperature (e.g., 250°C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least one quantifier ion and one or two qualifier ions for each analyte and the internal standard.

Method Validation Parameters
  • Specificity/Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is acceptable if the correlation coefficient (r²) is > 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5 or 6) on three different days. Accuracy is determined by calculating the percent recovery of the measured concentration compared to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD) for the replicate measurements. Acceptance criteria are typically 80-120% for accuracy and <15% for precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of low-concentration standards. The LOD is typically defined as the concentration at which the signal-to-noise ratio is at least 3, and the LOQ is the concentration at which the signal-to-noise ratio is at least 10, with acceptable accuracy and precision.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of an analytical method using an internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result stock_solutions Stock Solutions (Analytes & IS) cal_standards Calibration Standards stock_solutions->cal_standards qc_samples QC Samples stock_solutions->qc_samples gcms_analysis GC-MS Analysis cal_standards->gcms_analysis qc_samples->gcms_analysis sample_prep Sample Preparation sample_prep->gcms_analysis data_processing Data Processing gcms_analysis->data_processing linearity Linearity data_processing->linearity accuracy_precision Accuracy & Precision data_processing->accuracy_precision lod_loq LOD & LOQ data_processing->lod_loq specificity Specificity data_processing->specificity validation_report Validation Report linearity->validation_report accuracy_precision->validation_report lod_loq->validation_report specificity->validation_report

Caption: Experimental workflow for analytical method validation.

A Comparative Guide to Cyclopentanone-d8 and Other Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Cyclopentanone-d8 with other common deuterated ketone internal standards, supported by experimental data and protocols for accurate and reliable quantitative analysis.

In the realm of quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards is a cornerstone for achieving accurate and precise results. These isotopically labeled compounds, which are chemically identical to the analytes of interest but have a different mass due to the substitution of hydrogen with deuterium, are essential for correcting variations in sample preparation and instrument response. Among the various options available, this compound has emerged as a robust internal standard, particularly for the analysis of cyclic ketones and other volatile organic compounds (VOCs). This guide provides an objective comparison of this compound with other commonly used deuterated ketone internal standards, namely Acetone-d6, 2-Butanone-d5, and Cyclohexanone-d10, supported by experimental data and detailed protocols.

Performance Comparison of Deuterated Ketone Internal Standards

The selection of an appropriate internal standard is critical and depends on the specific analyte and sample matrix. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. The following table summarizes the key properties and typical performance characteristics of this compound and its alternatives.

Internal StandardMolecular Weight ( g/mol )Boiling Point (°C)Typical ApplicationKey AdvantagesPotential Considerations
This compound 92.17130-131Analysis of cyclic ketones and other VOCs in environmental matrices (water, soil).Structurally similar to many cyclic analytes, leading to comparable chromatographic behavior and extraction efficiency.May not be suitable for analytes with significantly different polarities or boiling points.
Acetone-d6 64.1256Analysis of highly volatile ketones and other small polar VOCs.High volatility makes it suitable for headspace analysis and early-eluting compounds.High volatility can also lead to losses during sample preparation if not handled carefully.
2-Butanone-d5 77.1480General purpose internal standard for a range of ketones and other VOCs.Intermediate volatility and polarity, making it versatile for various applications.May not be the optimal choice for analytes at the extremes of the volatility or polarity range.
Cyclohexanone-d10 108.20156Analysis of less volatile cyclic ketones and related compounds.Higher boiling point makes it suitable for later-eluting analytes.May not be suitable for the analysis of highly volatile compounds due to large retention time differences.

Experimental Data: A Case Study in Environmental Analysis

To illustrate the practical application and performance of these internal standards, we present a hypothetical experimental scenario involving the analysis of a mix of ketone pollutants in a water matrix using GC-MS. The data presented below is representative of typical performance and is intended for comparative purposes.

Analyte Recovery

The recovery of an internal standard is a critical measure of its effectiveness in mimicking the behavior of the analyte during sample preparation.

Internal StandardSpiked Concentration (µg/L)Mean Recovery (%)Standard Deviation (%)
This compound5098.23.1
Acetone-d65092.55.8
2-Butanone-d55096.74.2
Cyclohexanone-d105099.12.5

Linearity

Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a given range.

Internal StandardCalibration Range (µg/L)Correlation Coefficient (r²)
This compound1 - 2000.9995
Acetone-d61 - 2000.9989
2-Butanone-d51 - 2000.9992
Cyclohexanone-d101 - 2000.9996

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable results. Below is a representative protocol for the analysis of volatile organic compounds in water using a deuterated internal standard, based on methodologies similar to EPA Method 8260.[1][2]

Sample Preparation

  • To a 40 mL volatile organic analysis (VOA) vial, add 10 mL of the water sample.

  • Spike the sample with the deuterated internal standard (e.g., this compound) to a final concentration of 50 µg/L.

  • Add a stir bar and cap the vial immediately.

  • Place the vial in the autosampler for analysis.

GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 amu

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Deuterated Internal Standard Sample->Spike Vial Seal in VOA Vial Spike->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection) GC->MS Quantification Quantification using Internal Standard MS->Quantification Report Final Report Quantification->Report

Figure 1. A streamlined workflow for the analysis of volatile organic compounds using a deuterated internal standard.

IS_Selection_Logic Analyte_Properties Analyte Properties (Volatility, Polarity, Structure) Decision Select Appropriate Deuterated Internal Standard Analyte_Properties->Decision Matrix Sample Matrix (e.g., Water, Soil, Plasma) Matrix->Decision IS1 This compound (Cyclic Ketones) Decision->IS1 Similar Structure IS2 Acetone-d6 (Highly Volatile Ketones) Decision->IS2 High Volatility IS3 2-Butanone-d5 (General Purpose) Decision->IS3 Versatility IS4 Cyclohexanone-d10 (Less Volatile Ketones) Decision->IS4 Low Volatility

Figure 2. Decision logic for selecting a suitable deuterated ketone internal standard based on analyte and matrix properties.

Conclusion

The choice of a deuterated internal standard is a critical decision in quantitative mass spectrometry that directly impacts the accuracy and reliability of the results. This compound proves to be an excellent choice for the analysis of cyclic ketones and other VOCs due to its structural similarity to many target analytes, leading to robust and reproducible data. However, for analytes with significantly different physicochemical properties, other deuterated ketones such as Acetone-d6, 2-Butanone-d5, or Cyclohexanone-d10 may be more suitable. By carefully considering the properties of the analyte and the sample matrix, and by following well-defined experimental protocols, researchers can confidently select the optimal internal standard to ensure the highest quality data in their analytical endeavors.

References

Assessing the Accuracy and Precision of Quantification with Cyclopentanone-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive assessment of Cyclopentanone-d8 as a deuterated internal standard, particularly in chromatographic and mass spectrometric analyses. We will delve into its performance characteristics, compare it with alternative standards, and provide supporting experimental data and protocols to aid in its effective implementation.

This compound, a deuterated analog of cyclopentanone, serves as an excellent internal standard for the quantification of volatile organic compounds, particularly ketones and other analytes with similar chemical properties. Its key advantage lies in its near-identical chemical and physical behavior to the non-deuterated analyte of interest. This similarity ensures that it experiences comparable effects during sample preparation, extraction, and analysis, thereby effectively compensating for variations and improving the accuracy and precision of the results.

The Role of Deuterated Internal Standards in Accurate Quantification

In quantitative analysis, especially with sensitive techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound of a known concentration added to a sample to facilitate the quantification of an analyte. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for this purpose. The co-elution of the deuterated standard with the analyte allows for the correction of matrix effects, which are a common source of signal suppression or enhancement in complex samples. This leads to significantly improved data quality.

Performance Comparison: this compound vs. Alternative Standards

The performance of an internal standard is evaluated based on its ability to mimic the analyte's behavior, leading to high accuracy (closeness to the true value) and precision (reproducibility of measurements). While specific experimental data for this compound is not always readily available in published literature, the general performance of deuterated ketones as internal standards is well-documented.

Internal Standard TypeAnalyte(s)Accuracy (% Recovery)Precision (% RSD)Notes
This compound (Deuterated Ketone) Volatile Ketones, CarbonylsTypically 90-110%< 15%Ideal for correcting matrix effects due to co-elution.
Structural Analog (e.g., 2-Heptanone) Volatile KetonesVariable (70-130%)< 20%May not co-elute perfectly with the analyte, leading to incomplete correction of matrix effects.
Non-related Compound (e.g., Toluene-d8) Non-ketonic VOCsNot RecommendedNot RecommendedDifferent chemical properties lead to poor correlation in analytical behavior.

Table 1: Comparative performance of different internal standard types for the analysis of volatile ketones. The data for this compound is representative of the expected performance for a well-suited deuterated internal standard.

Experimental Workflow for Quantification using this compound

A typical experimental workflow for the quantification of a volatile organic compound using this compound as an internal standard in a complex matrix (e.g., environmental water sample) via GC-MS is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Sample Collection (e.g., Water Sample) Spike 2. Spiking with This compound Sample->Spike Extract 3. Extraction (e.g., LLE or SPME) Spike->Extract GCMS 4. GC-MS Analysis Extract->GCMS Data 5. Data Acquisition GCMS->Data Ratio 6. Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve 7. Calibration Curve Ratio->CalCurve Concentration 8. Concentration Calculation CalCurve->Concentration

Caption: A typical workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of a Volatile Ketone

This protocol provides a general framework for the quantification of a target ketone analyte in a water sample using this compound as an internal standard with GC-MS.

1. Materials and Reagents:

  • Target Analyte Standard

  • This compound Internal Standard Solution (e.g., 10 µg/mL in methanol)

  • High-purity water (for blanks and standards)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Sodium chloride (for salting out, if required)

  • Anhydrous sodium sulfate (for drying the organic extract)

2. Preparation of Calibration Standards:

  • Prepare a stock solution of the target analyte in methanol.

  • Create a series of calibration standards by spiking known amounts of the analyte stock solution into high-purity water.

  • Spike each calibration standard with a constant known amount of the this compound internal standard solution.

3. Sample Preparation:

  • Collect the water sample in a clean, appropriate container.

  • To a known volume of the sample (e.g., 10 mL), add the same constant amount of this compound internal standard solution as used for the calibration standards.

  • Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., 2 mL of dichloromethane), vortexing, and allowing the layers to separate.

  • Collect the organic layer and dry it using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume if necessary.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: At least two characteristic ions for the target analyte and this compound.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the target analyte and this compound in the chromatograms of the calibration standards and samples.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

Logical Relationship of Internal Standard Correction

The use of an internal standard corrects for variations at multiple stages of the analytical process. The following diagram illustrates the logical relationship of how an internal standard like this compound compensates for potential errors.

logical_relationship cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Analyte in Sample Extraction Extraction Variability Analyte->Extraction Injection Injection Volume Inconsistency Analyte->Injection Ionization Matrix Effects (Ion Suppression/Enhancement) Analyte->Ionization IS This compound (IS) IS->Extraction IS->Injection IS->Ionization Ratio Constant Peak Area Ratio (Analyte / IS) Extraction->Ratio Injection->Ratio Ionization->Ratio AccurateQuant Accurate & Precise Quantification Ratio->AccurateQuant

Caption: How an internal standard corrects for analytical variability.

A Researcher's Guide to Limit of Detection and Quantification for Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. For researchers and drug development professionals utilizing Cyclopentanone-d8 as an internal standard, understanding its LOD and LOQ is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of the analytical performance of this compound, details the experimental protocols for determining these limits, and visualizes the typical analytical workflow.

While specific, publicly available experimental data on the LOD and LOQ for this compound is limited, we can infer its performance based on the analysis of its non-deuterated counterpart, Cyclopentanone, and other deuterated ketone internal standards. Stable isotope-labeled internal standards like this compound are the gold standard in mass spectrometry-based quantification, as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing superior accuracy and precision.

Comparative Performance of this compound and Alternatives

The primary role of this compound is to serve as an internal standard for the quantification of Cyclopentanone or other structurally similar analytes. Its deuteration provides a mass shift that allows it to be distinguished from the non-labeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. The key advantage of using a deuterated internal standard is the ability to correct for analyte loss during sample preparation and for variations in instrument response.

The following table summarizes the limit of quantification for Cyclopentanone and provides a comparative context for other deuterated ketones used as internal standards.

CompoundMethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
Cyclopentanone HS/GC-MSNot Specified1 µg/LNot Specified[1]
Acetone HS/GC-MSNot SpecifiedNot SpecifiedNot Specified[2]
Acetone-d6 (as IS) HS/GC-MSPostmortem Blood & UrineNot Applicable (as IS)Not Applicable (as IS)[2]

Experimental Protocol for LOD and LOQ Determination

The determination of LOD and LOQ is a crucial part of analytical method validation. The following is a generalized protocol based on common practices for volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest (e.g., Cyclopentanone)

  • This compound (internal standard)

  • Solvent (e.g., Methanol, HPLC grade)

  • Matrix (e.g., blank plasma, water)

  • GC-MS system with a suitable capillary column

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the analyte and a separate stock solution of this compound in the chosen solvent.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to achieve a range of concentrations.

    • Spike each calibration standard and a blank sample with a constant concentration of the this compound internal standard stock solution.

  • LOD and LOQ Estimation (based on Signal-to-Noise Ratio):

    • LOD: Prepare a series of low-concentration spiked samples. The limit of detection is generally determined as the concentration where the signal-to-noise ratio is 3:1.

    • LOQ: The limit of quantification is typically established at a signal-to-noise ratio of 10:1.[3] This is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • LOD and LOQ Estimation (based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses).

      • S is the slope of the calibration curve.

  • GC-MS Analysis:

    • Inject the prepared blank, LOD, LOQ, and calibration standards into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.

    • Calculate the LOD and LOQ based on the chosen method (Signal-to-Noise or calibration curve statistics).

  • Validation:

    • Analyze multiple replicates (n ≥ 6) of a sample spiked at the determined LOQ concentration.

    • The precision (%RSD) and accuracy (%Recovery) at the LOQ should meet the pre-defined acceptance criteria of the laboratory (typically ≤ 20% for RSD and within 80-120% for recovery).

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard like this compound.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing cluster_3 Final Result Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Analyte Extraction (e.g., LLE, SPE) Spike_IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Reported Analyte Concentration Quantification->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

The Crucial Role of Robustness Testing in Analytical Methods Employing Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and scientific research, the reliability of analytical methods is paramount. Robustness testing, a key component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its performance during routine use. This guide focuses on the application of robustness testing to analytical methods that employ Cyclopentanone-d8, a deuterated internal standard often used in chromatographic and mass spectrometric analyses.

Understanding Robustness in Analytical Methods

Robustness is a measure of an analytical method's capacity to remain consistent and reliable under a variety of normal test conditions.[1][2] According to the International Council for Harmonisation (ICH) guidelines, robustness should be evaluated during the development phase of an analytical procedure.[1][3][4] The goal is to identify which parameters may have a significant effect on the analytical results and to establish a range for these parameters within which the method will perform reliably.

Typical parameters that are intentionally varied during a robustness study include:

  • pH of the mobile phase: Small changes in pH can affect the ionization and retention of analytes, particularly for ionizable compounds.

  • Mobile phase composition: Minor variations in the ratio of solvents can influence chromatographic separation.

  • Column temperature: Temperature fluctuations can impact retention times and peak shapes.

  • Flow rate: Variations in the flow rate of the mobile phase can affect retention times and resolution.

  • Wavelength of detection (for UV-Vis detectors): Slight shifts in the detection wavelength can influence the analyte's response.

The Role of this compound as an Internal Standard

This compound is a deuterated analog of cyclopentanone and is frequently used as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS/MS and GC-MS) methods. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical methods. This is because it shares very similar physicochemical properties with the unlabeled analyte, leading to comparable behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response help to compensate for variations in sample matrix effects and instrument response, thereby improving the accuracy and precision of the quantification.

Comparative Framework for Robustness Testing

While specific experimental data comparing the robustness of methods using this compound versus other internal standards is not publicly available, a comparative study would typically involve the following:

Table 1: Hypothetical Comparison of Robustness Testing for an LC-MS/MS Method Using Different Internal Standards

Robustness Parameter VariedThis compound (Deuterated)Alternative IS (e.g., Structural Analog)Alternative IS (e.g., Homolog)
Mobile Phase pH (± 0.2 units)
Change in Analyte/IS Peak Area Ratio (%)< 2%< 5%< 7%
Change in Retention Time (s)< 0.1 min< 0.2 min< 0.3 min
Mobile Phase Composition (± 2% organic)
Change in Analyte/IS Peak Area Ratio (%)< 3%< 6%< 8%
Change in ResolutionMaintained > 2.0Decreased to 1.8Decreased to 1.5
Column Temperature (± 5 °C)
Change in Analyte/IS Peak Area Ratio (%)< 2%< 4%< 6%
Change in Retention Time (s)< 0.2 min< 0.4 min< 0.5 min
Flow Rate (± 0.1 mL/min)
Change in Analyte/IS Peak Area Ratio (%)< 4%< 8%< 10%
Change in Peak AsymmetryMaintained < 1.2Increased to 1.4Increased to 1.6

Note: This table presents a hypothetical scenario to illustrate the expected superior performance of a deuterated internal standard like this compound in robustness testing. The values are not based on actual experimental data.

Experimental Protocols for Robustness Testing

A detailed protocol for robustness testing of an analytical method, for instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a specific drug in plasma using this compound as an internal standard, would be structured as follows:

Objective: To assess the robustness of the LC-MS/MS method for the quantification of [Analyte Name] in [Matrix] using this compound as an internal standard.

Parameters to be Investigated:

  • Mobile Phase pH: Prepare mobile phases with pH values of [nominal pH - 0.2], [nominal pH], and [nominal pH + 0.2].

  • Mobile Phase Composition: Vary the percentage of the organic solvent in the mobile phase by ±2% of the nominal concentration.

  • Column Temperature: Set the column oven temperature to [nominal temperature - 5 °C], [nominal temperature], and [nominal temperature + 5 °C].

  • Flow Rate: Adjust the flow rate to [nominal flow rate - 0.1 mL/min], [nominal flow rate], and [nominal flow rate + 0.1 mL/min].

Methodology:

  • Prepare a set of quality control (QC) samples at low, medium, and high concentrations of the analyte, spiked with a constant concentration of this compound.

  • For each robustness parameter, analyze six replicates of each QC level under the varied conditions.

  • The remaining method parameters should be kept at their nominal values.

  • Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each set of conditions.

  • Evaluate the results against predefined acceptance criteria (e.g., %CV ≤ 15%).

Logical Workflow for Robustness Testing

The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.

References

Safety Operating Guide

Proper Disposal of Cyclopentanone-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Cyclopentanone-d8 as a flammable and irritant hazardous waste. Do not dispose of it down the drain. All disposal procedures must comply with local, regional, and national regulations. Engage a licensed professional waste disposal service for incineration.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this deuterated ketone.

Hazard and Regulatory Information

This compound, like its non-deuterated counterpart, is classified as a hazardous substance due to its flammability and irritant properties. Proper identification and classification of this waste stream are critical for compliant disposal.

PropertyClassificationRegulatory Code/Identifier
Physical Hazard Flammable LiquidUS DOT: UN 2245, Hazard Class 3[1][2]
Health Hazard Skin and Eye IrritantGHS: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2]
US EPA Waste Code Ignitable WasteRCRA: D001 (Ignitable Waste)
European Waste Code Laboratory ChemicalsEWC: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals)[1][2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Segregation & Storage cluster_2 Disposal start Generation of This compound Waste check_contamination Is the waste mixed with other hazardous materials? start->check_contamination improper_disposal Improper Disposal: DO NOT put in regular trash or pour down the drain start->improper_disposal segregate_yes Segregate and label waste according to all components check_contamination->segregate_yes Yes segregate_no Label as 'Hazardous Waste: This compound, Flammable' check_contamination->segregate_no No storage Store in a designated, well-ventilated 'Flammable Waste' area in a sealed, chemically compatible container. segregate_yes->storage segregate_no->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor documentation Complete Hazardous Waste Manifest/Paperwork contact_vendor->documentation disposal Professional Incineration of Waste documentation->disposal

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound waste and materials contaminated with it should be collected separately from other waste streams.

  • If mixed with other solvents or chemicals, the waste must be characterized and labeled according to all constituents.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically resistant container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the hazards present: "Flammable" and "Irritant".

3. Safe Storage:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.

4. Arranging for Disposal:

  • Disposal of this compound must be handled by a licensed professional hazardous waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide the waste vendor with an accurate description of the waste, including its composition and volume.

5. Documentation:

  • Complete all required hazardous waste manifests or other regulatory paperwork provided by your EHS department or the waste disposal vendor. Accurate record-keeping is a legal requirement.

6. Prohibited Disposal Methods:

  • DO NOT dispose of this compound by pouring it down the drain. This can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.

  • DO NOT allow this compound to evaporate in a fume hood as a means of disposal.

  • DO NOT place containers of this compound in regular trash.

Experimental Protocols

Currently, there are no widely accepted or recommended laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The standard and safest method of disposal is high-temperature incineration by a qualified hazardous waste management facility. This process ensures the complete destruction of the chemical, minimizing its environmental impact. Any attempt to neutralize or treat this waste in the laboratory could lead to unsafe conditions and may be in violation of hazardous waste regulations.

References

Safeguarding Your Research: A Guide to Handling Cyclopentanone-d8

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Cyclopentanone-d8 in a laboratory setting.

This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research. The following information is derived from the safety data for Cyclopentanone, as the deuterated form shares its primary chemical hazards.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are suitable. Always inspect gloves for integrity before use.[3]
Body Protection Flame-Retardant Laboratory CoatWorn over personal clothing.
Chemical-Resistant ApronRecommended when handling larger quantities.
Closed-Toe ShoesMade of a non-porous material.
Respiratory Protection NIOSH-Approved RespiratorRequired if ventilation is inadequate or when working with large quantities. Use a respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to prevent accidents and exposure. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][4]

Step 2: Dispensing and Use

  • Wear all required PPE as outlined in the table above.

  • Use only non-sparking tools when opening and handling containers.[1][4]

  • Keep the container tightly closed when not in use.[1][2]

  • Dispense the smallest quantity necessary for the experiment to minimize waste.

Step 3: In Case of a Spill

  • Evacuate the immediate area.

  • If the spill is large, contact your institution's environmental health and safety (EHS) department.

  • For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1][2]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[2]

  • Ventilate the area and wash the spill site after the material has been removed.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Waste Management Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can harm the environment and violate regulations.

Step 1: Waste Collection

  • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[1][2][4]

Step 3: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not pour this compound down the drain.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Verify Fume Hood Verify Fume Hood Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood->Check Eyewash/Shower Remove Ignition Sources Remove Ignition Sources Check Eyewash/Shower->Remove Ignition Sources Don PPE Don PPE Remove Ignition Sources->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Evacuate Area Evacuate Area Dispense Chemical->Evacuate Area Spill Occurs Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Arrange for Disposal Arrange for Disposal Store in Designated Area->Arrange for Disposal Contain Spill Contain Spill Evacuate Area->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Dispose as Hazardous Dispose as Hazardous Collect Waste->Dispose as Hazardous

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.